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  • Product: Ivabradine impurity 9
  • CAS: 869856-10-0

Core Science & Biosynthesis

Foundational

Mechanism of Formation and Analytical Control of Ivabradine Impurity 9 (IVA-9): A Technical Whitepaper

Executive Summary Ivabradine is a highly selective hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker utilized in the management of stable angina pectoris and chronic heart failure. However, the co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ivabradine is a highly selective hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker utilized in the management of stable angina pectoris and chronic heart failure. However, the commercial synthesis of the active pharmaceutical ingredient (API) is susceptible to the formation of structurally complex process-related impurities. Among these, Ivabradine Impurity 9 (IVA-9) is a critical bisbenzazepine analog that requires stringent regulatory control[1].

As a Senior Application Scientist, I have designed this whitepaper to elucidate the mechanistic origins of IVA-9, provide a self-validating protocol for its targeted synthesis as a reference standard, and outline robust analytical strategies for its quantification.

Chemical Identity and Structural Elucidation

IVA-9 is a symmetric dimer formed by the bridging of two benzazepinone moieties via a three-carbon alkyl chain.

  • IUPAC Name: 3,3'-(propane-1,3-diyl)bis(7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one)[1]

  • Molecular Formula: C₂₇H₃₄N₂O₆[2]

  • Molecular Weight: 482.57 g/mol [2]

  • Pharmacopeial Status: Monitored as a non-pharmacopeial/process-related impurity. Due to its structural homology to the API, it is typically controlled below the ICH Q3A qualification threshold of 0.15%[3].

Mechanistic Pathway of Formation

The formation of IVA-9 is fundamentally rooted in the differential kinetics of the SN​2 alkylation steps during the early stages of Ivabradine synthesis.

The Primary Reaction (Kinetic Control): The standard synthetic route involves the N -alkylation of 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one with a bifunctional electrophile, typically 1-bromo-3-chloropropane[4]. This is conducted in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent like DMF or DMSO. The primary bromide acts as an exceptional leaving group, leading to the rapid formation of the desired mono-alkylated intermediate: 3-(3-chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one[1].

The Divergent Side Reaction (Thermodynamic Over-alkylation): While the chloride leaving group in the mono-alkylated intermediate is significantly less reactive than the initial bromide, it remains susceptible to nucleophilic attack. If there is a localized stoichiometric excess of the benzazepinone base—often caused by inadequate mixing, delayed addition of the alkylating agent, or extended reaction times at elevated temperatures—a second molecule of the benzazepinone will displace the chloride[1]. This secondary SN​2 substitution yields the bis-alkylated dimer, IVA-9.

Mechanism Benz 7,8-dimethoxy-1,3,4,5-tetrahydro- 2H-3-benzazepin-2-one Mono Mono-alkylated Intermediate (3-(3-chloropropyl)-benzazepinone) Benz->Mono + Alkyl Rapid SN2 (Br displacement) Alkyl 1-bromo-3-chloropropane IVA9 Ivabradine Impurity 9 (IVA-9) (Bisbenzazepine Dimer) Mono->IVA9 + Benz (Excess) Slow SN2 (Cl displacement) API Ivabradine (API) Mono->API + Amine Desired Pathway Amine (1S)-4,5-dimethoxy-1-[(methylamino)methyl] benzocyclobutane

Kinetic vs. Thermodynamic pathways in the alkylation of benzazepinone leading to IVA-9.

Experimental Protocol: Directed Synthesis of IVA-9 Reference Standard

To accurately quantify IVA-9 in commercial API batches, laboratories must synthesize high-purity reference standards. The following protocol forces the formation of IVA-9.

Expertise Insight (Causality of Design): The use of 1,3-dibromopropane instead of the process-standard 1-bromo-3-chloropropane is a deliberate mechanistic choice. By presenting two equally reactive leaving groups, we bypass the kinetic bottleneck of the secondary chloride displacement. This forces the reaction down the thermodynamic dimer pathway, ensuring a high-yield synthesis of the impurity while eliminating the mono-alkylated intermediate.

Step-by-Step Methodology:
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one (10.0 g, 45.2 mmol) in 100 mL of anhydrous N,N -dimethylformamide (DMF).

  • Base Activation: Add anhydrous potassium carbonate ( K2​CO3​ , 12.5 g, 90.4 mmol). Stir the suspension at ambient temperature for 30 minutes to ensure complete deprotonation of the amide nitrogen.

  • Electrophilic Addition: Dropwise, add 1,3-dibromopropane (4.56 g, 22.6 mmol) over 15 minutes to prevent localized thermal spikes. (Note the 2:1 stoichiometry to force dimerization).

  • Thermal Cycling: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 8 hours. Monitor the reaction via TLC (DCM:MeOH, 95:5). The reaction is complete when the starting material spot is entirely consumed.

  • Aqueous Quench and Extraction: Cool the mixture to room temperature and pour it into 300 mL of ice-cold distilled water. Extract the aqueous phase with ethyl acetate (3 x 150 mL). Wash the combined organic layers with brine (2 x 100 mL) to remove residual DMF.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield a crude solid.

  • Chromatographic Isolation: Purify the crude product via flash column chromatography on silica gel (230-400 mesh), eluting with a gradient of 0-5% Methanol in Dichloromethane. Collect the fractions corresponding to the dimer.

Trustworthiness (Self-Validating System): This protocol is inherently self-validating. Because IVA-9 is perfectly symmetric, its 1H -NMR spectrum will show half the expected complexity. The central methylene of the propane linker will appear as a distinct quintet at ~1.8-2.0 ppm, integrating to exactly 2 protons relative to the 4 protons of the adjacent N−CH2​ triplets. Any deviation from this symmetry immediately indicates mono-alkylated contamination.

Analytical Control Strategy and Quantitative Data

Controlling IVA-9 requires high-resolution techniques due to its structural similarity to the API and its high lipophilicity[1]. For routine QC, a stability-indicating RP-HPLC method is recommended. Utilizing a C18 or C8 column (e.g., 250 × 4.6 mm, 5.0 µm) with a gradient mobile phase of 10 mM ammonium formate (pH 3.0) and acetonitrile ensures baseline resolution between the mono-alkylated intermediate, Ivabradine API, and the highly retained IVA-9 dimer[5].

Table 1: Physicochemical and Analytical Profile of IVA-9
ParameterValue / CharacteristicAnalytical Significance
Molecular Mass 482.57 g/mol Detected via LC-HRMS at m/z 483.24 [M+H]+
LogP (Lipophilicity) High (Calculated > 3.5)Elutes significantly later than Ivabradine API in Reverse-Phase HPLC
UV Maxima ~286 nmAllows for sensitive PDA/UV detection during routine QC
Toxicity (In Silico) Severe ocular irritant potentialRequires strict adherence to ICH Q3A/B limits[6]
Pharmacodynamics Potential HCN4 channel interactionStructural homology to API necessitates pharmacological profiling[1]

In Silico Toxicity and Pharmacodynamic Implications

Because IVA-9 retains the dimethoxybenzazepinone pharmacophores of Ivabradine, it presents a theoretical risk of off-target binding. In silico ADME/Tox evaluations using tools like SwissADME and SwissTargetPrediction indicate that IVA-9 possesses poor aqueous solubility but high blood-brain-barrier (BBB) permeability[1]. Furthermore, its structural bulk prevents the precise binding required for selective HCN channel inhibition. Therefore, it is unlikely to exhibit the therapeutic chronotropic effects of Ivabradine, but its presence must be minimized to prevent unpredictable pharmacokinetic interference[1].

References

  • Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed. nih.gov.[Link]

  • Characterization of degradation products of Ivabradine by LC-HR-MS/MS: A typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - ResearchGate. researchgate.net.[Link]

  • Ivabradine Impurities and Related Compound - Veeprho. veeprho.com.[Link]

  • Process for preparation of ivabradine hydrochloride - Patent 2097383 - EPO. epo.org.[Link]

  • Computational and spectral studies of 3,3'-(propane-1,3-diyl)bis(7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one) - PMC. nih.gov.[Link]

  • Ivabradine Bisbenzazepine Analog | CAS 2731089-65-7 - SynZeal. synzeal.com.[Link]

Sources

Exploratory

Ivabradine impurity 9 molecular weight and exact mass

Executive Summary Ivabradine is a highly specific hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker utilized primarily for the symptomatic management of chronic stable angina pectoris and heart fa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ivabradine is a highly specific hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker utilized primarily for the symptomatic management of chronic stable angina pectoris and heart failure[1]. As with any complex active pharmaceutical ingredient (API), the synthesis and degradation of ivabradine generate a spectrum of structurally related impurities. Regulatory frameworks, such as ICH Q3A(R2) and Q3B(R2), mandate the strict identification and quantification of these compounds[1].

A significant analytical challenge in ivabradine impurity profiling is the nomenclature ambiguity surrounding "Ivabradine Impurity 9" . Depending on the reference standard supplier and the specific synthetic route, this designation is assigned to two entirely distinct chemical entities. This whitepaper systematically deconstructs the molecular weights, exact masses, mechanistic origins, and validated analytical protocols for both compounds, providing a self-validating framework for analytical scientists.

The Dual Identity of Ivabradine Impurity 9

In pharmaceutical reference standard catalogs, "Impurity 9" typically refers to one of the following two molecules:

  • The Carbamate Intermediate (CAS: 869856-10-0): An intermediate byproduct formed during the construction of the ivabradine backbone[2][3]. It lacks the full dimeric or extended alkyl structure of the final API.

  • The Dimeric Impurity, IVA-9 (CAS: 2458312-06-4): A complex, process-related dimeric degradant[4][5]. This impurity lacks stereogenic centers due to the absence of chiral carbons in its symmetric dimeric backbone[6].

To ensure scientific integrity during method development, analytical chemists must verify which specific "Impurity 9" is being targeted, as their chromatographic retention times and ionization behaviors are fundamentally different.

Molecular Weight and Exact Mass Profiling

In high-resolution mass spectrometry (HRMS) workflows (e.g., Q-TOF or Orbitrap), relying on nominal mass or average molecular weight is insufficient for structural elucidation. Exact mass (monoisotopic mass) must be calculated using the most abundant isotopes (e.g., 12 C, 1 H, 14 N, 16 O) to distinguish the target impurity from isobaric interferences in the matrix.

Table 1: Quantitative Mass Data for Ivabradine Impurity 9 Variants
ParameterCarbamate Impurity 9Dimeric Impurity 9 (IVA-9)
IUPAC Name Ethyl (S)-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)carbamate[2][3]3,3′-(propane-1,3-diyl)bis(7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one)[5][6]
CAS Number 869856-10-0[2][3]2458312-06-4[4]
Molecular Formula C 14​ H 19​ NO 4​ [3]C 27​ H 30​ N 2​ O 6​ [6][7]
Molecular Weight 265.30 g/mol [3]478.54 – 478.55 g/mol [6][8]
Exact Mass (Monoisotopic) 265.1314 Da[3]478.2104 Da[7][9]
Structural Classification Monomeric IntermediateSymmetric Dimer

Mechanistic Origins and Formation Pathways

Understanding the causality behind impurity formation is critical for implementing effective control strategies during API synthesis.

The dimeric IVA-9 impurity is formed via a bis-alkylation pathway. During the commercial synthesis of ivabradine, the benzazepinone monomer (7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one) is reacted with an alkylating linker, such as 1,3-dibromopropane[5]. If the stoichiometry is not strictly controlled, or if localized concentration gradients occur in the reactor, a single linker molecule can react with two benzazepinone monomers, yielding the symmetric C 27​ H 30​ N 2​ O 6​ dimer[5][6].

G A Benzazepinone Monomer (7,8-dimethoxy-1,3,4,5-tetrahydro- 2H-benzo[d]azepin-2-one) C Intermediate Mono-alkylated Species A->C Alkylation (Step 1) B Alkylating Agent (1,3-dibromopropane) B->C Alkylation (Step 1) D Ivabradine Impurity 9 (IVA-9) C27H30N2O6 | Exact Mass: 478.2104 Da C->D Dimerization via Second Monomer

Fig 1: Synthetic pathway illustrating the formation of the dimeric IVA-9 impurity.

Validated Analytical Methodologies

To ensure trustworthiness and regulatory compliance, analytical protocols must be self-validating. Below are two field-proven methodologies for the detection and quantification of IVA-9.

Protocol A: LC-MS/MS Exact Mass Confirmation

Causality: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is utilized to definitively separate IVA-9 from the parent API and confirm its identity via its exact mass (478.2104 Da)[7][10].

  • Sample Preparation: Dissolve the API sample in a diluent of 50:50 Water:Acetonitrile. Spike the sample with an internal standard, such as Ivabradine-D6 (Exact Mass: 474.62 Da), to correct for matrix effects and ionization suppression[11][12].

  • Chromatographic Separation: Inject the sample onto a Reversed-Phase C18 column (e.g., Phenomenex Luna C18)[6].

  • Mobile Phase Gradient: Utilize an ammonium formate buffer (pH ~4.0) and acetonitrile gradient[6]. Why ammonium formate? It is a volatile buffer that maintains the ionization of the basic nitrogen atoms without precipitating in the MS source, whereas the acetonitrile provides the eluotropic strength needed to elute the highly hydrophobic dimer.

  • Detection: Monitor the eluent using a Photodiode Array (PDA) at 286 nm for quantitative peak integration, while simultaneously routing the flow to a QDa or HRMS detector[5][6].

  • Mass Confirmation: Extract the ion chromatogram (EIC) for m/z 479.2182 ( [M+H]+ for IVA-9) to confirm the presence of the impurity.

Protocol B: Indirect Spectrophotometric Determination

Causality: For laboratories without access to MS, a validated, cost-effective spectrophotometric method leverages the redox properties of the impurity[5][13].

  • Oxidation: React a known aliquot of the IVA-9 sample with an excess, standardized amount of Cerium (IV) sulphate in an acidic medium. The Ce(IV) oxidizes the electron-rich dimethoxybenzene rings of the impurity[13].

  • Reduction of Excess Reagent: Add a known amount of Ferrous Ammonium Sulphate (FAS) to the mixture. The unreacted Ce(IV) oxidizes the Fe(II) in FAS to Fe(III)[13].

  • Complexation: Introduce thiocyanate ( SCN− ) into the acidic medium. The newly formed Fe(III) reacts with thiocyanate to form a brown/blood-red iron(III) thiocyanate complex ( [Fe(SCN)(H2​O)5​]2+ )[13].

  • Spectrophotometric Measurement: Measure the absorbance of the brown complex at 479 nm against a reagent blank[13].

  • Self-Validation: Because this is an indirect assay, the absorbance at 479 nm is inversely proportional to the concentration of IVA-9 (more impurity more Ce(IV) consumed less Fe(III) generated lower absorbance). Run a calibration curve from 0.5 to 100 µg/mL to ensure linearity ( R2≥0.9985 )[13].

G S1 Sample Prep Acidic Extraction S2 Oxidation Excess Ce(IV) Sulphate S1->S2 S3 Titration/Reaction Ferrous Ammonium Sulphate S2->S3 S4 Complexation Thiocyanate Addition S3->S4 S5 Spectrophotometry Absorbance at 479 nm S4->S5

Fig 2: Workflow for the indirect spectrophotometric determination of IVA-9.

Conclusion

The rigorous characterization of Ivabradine Impurity 9 requires analytical scientists to first resolve the nomenclature overlap between the monomeric carbamate intermediate (MW: 265.30 g/mol ) and the dimeric process degradant IVA-9 (MW: 478.55 g/mol ). By leveraging exact mass profiling (478.2104 Da for the dimer) and understanding the mechanistic pathways of bis-alkylation, laboratories can deploy highly specific LC-MS/MS or validated spectrophotometric assays to ensure the API meets stringent ICH regulatory thresholds.

References

  • SynZeal. "Ivabradine Impurity 9 | CAS 869856-10-0 (Carbamate Intermediate)". Available at: [Link]

  • Veeprho. "Ivabradine Impurity 9 | CAS 2458312-06-4 (Dimeric IVA-9)". Available at: [Link]

  • PubChem. "Ivabradine impurity 9 | CID 23590135". National Center for Biotechnology Information. Available at: [Link]

  • SpectraBase. "8,9-BIS-(3,4-DIMETHOXYPHENYL)-6-HYDROXY-6 (Exact Mass of C27H30N2O6)". John Wiley & Sons, Inc. Available at: [Link]

  • ResearchGate. "Research progress on the impurities identification and determination in pharmaceuticals". Available at: [Link]

  • ResearchGate. "A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine". Available at: [Link]

Sources

Foundational

Synthesis Pathways and Structural Elucidation of Ivabradine Impurity 9 Reference Standards

Executive Summary Ivabradine is a highly specific heart-rate-lowering agent acting via the selective inhibition of the 1, specifically the If​ pacemaker current in the sinoatrial node[1]. During the active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ivabradine is a highly specific heart-rate-lowering agent acting via the selective inhibition of the 1, specifically the If​ pacemaker current in the sinoatrial node[1]. During the active pharmaceutical ingredient (API) manufacturing and forced degradation studies of Ivabradine, multiple impurities are generated. The accurate synthesis and characterization of these reference standards are critical for regulatory compliance (ICH Q3A/Q3B).

This in-depth technical guide provides a mechanistic breakdown of synthesizing "Impurity 9." Crucially, it addresses a widespread nomenclature ambiguity in the pharmaceutical industry, where two distinct chemical entities share this exact designation across different pharmacopeial catalogs[2].

The Nomenclature Ambiguity: Defining "Impurity 9"

In pharmaceutical reference standard catalogs, "Ivabradine Impurity 9" is assigned to two completely different structural entities depending on the vendor and the specific analytical interpretation[2]:

  • The Monomeric Carbamate Fragment (CAS 869856-10-0): Identified chemically as 3[3]. This is an unreacted synthetic intermediate or a cleavage product of the tertiary amine side chain.

  • The Benzazepinone Dimer (CAS 2458312-06-4): Identified chemically as4[4]. This is a dimeric side-product formed by the over-alkylation of the benzazepinone core during the construction of the propyl linker.

G Iva Ivabradine API Manufacturing Imp9 Impurity 9 (Nomenclature Ambiguity) Iva->Imp9 Generates Frag Monomeric Carbamate CAS: 869856-10-0 Imp9->Frag Unreacted Intermediate Dimer Benzazepinone Dimer CAS: 2458312-06-4 Imp9->Dimer Alkylation Side-Reaction

Fig 1. Divergent structural assignments for Ivabradine Impurity 9 in pharmacopeial standards.

Comparative Physicochemical Data

To establish a robust analytical framework, the quantitative data for both Impurity 9 variants are summarized below.

ParameterMonomeric Fragment (Carbamate)Benzazepinone Dimer
CAS Registry Number 869856-10-0[3]2458312-06-4[4]
IUPAC Name Ethyl (S)-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)carbamate3,3'-(propane-1,3-diyl)bis(7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one)
Molecular Formula C14H19NO4[5]C27H30N2O6[2]
Molecular Weight 265.30 g/mol [5]478.55 g/mol [2]
Formation Mechanism Incomplete alkylation / Intermediate carryoverDouble SN​2 alkylation (over-reaction)

Mechanistic Pathway A: Synthesis of the Monomeric Carbamate (CAS 869856-10-0)

Rationale & Causality

The synthesis of the carbamate variant relies on a nucleophilic acyl substitution. The choice of Dichloromethane (DCM) as a solvent is critical because it is aprotic and does not compete with the primary amine for the electrophilic ethyl chloroformate. Triethylamine (TEA) is employed as an acid scavenger; without it, the generated HCl byproduct would protonate the starting amine, rendering it non-nucleophilic and stalling the reaction at 50% conversion. The reaction is initiated at 0°C to suppress exothermic side reactions, such as the formation of symmetrical ureas.

PathwayA SM (S)-Amine Precursor (Primary Amine) Reagent Ethyl Chloroformate + TEA / DCM (0°C to RT) SM->Reagent Nucleophilic Attack Product Carbamate Impurity 9 (CAS: 869856-10-0) Reagent->Product HCl Elimination

Fig 2. Synthesis workflow for the monomeric carbamate variant of Impurity 9.

Self-Validating Experimental Protocol
  • Preparation: Dissolve 1.0 equivalent of (S)-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine in anhydrous DCM (10 mL/g of substrate) under an inert nitrogen atmosphere.

  • Base Addition: Add 1.5 equivalents of Triethylamine (TEA) and cool the reaction vessel to 0°C using an ice-water bath.

  • Electrophile Addition: Dropwise, add 1.1 equivalents of ethyl chloroformate over 30 minutes. Causality: Slow addition prevents localized heating and minimizes di-acylation.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

  • In-Process Validation: Perform Thin Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the primary amine (which stains deep purple) and the appearance of a UV-active, Ninhydrin-negative spot confirms complete conversion.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/Ethyl Acetate) to yield the 5[5].

Mechanistic Pathway B: Synthesis of the Benzazepinone Dimer (CAS 2458312-06-4)

Rationale & Causality

This pathway mimics the industrial over-alkylation side reaction. Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant effectively solvates the sodium cation, leaving the deprotonated benzazepinone nitrogen as a "naked," highly reactive nucleophile. Sodium hydride (NaH) is chosen over weaker bases (like K2​CO3​ ) to ensure rapid and quantitative deprotonation of the amide (pKa ~15), preventing competing O-alkylation. The stoichiometry is strictly controlled to a 2:1 ratio of benzazepinone to 1,3-dibromopropane to force dimerization.

PathwayB SM 7,8-Dimethoxy-benzazepin-2-one (2 Equivalents) Reagent 1,3-Dibromopropane (0.5 eq) + NaH / DMF (0°C to 60°C) SM->Reagent Deprotonation (NaH) Product Dimeric Impurity 9 (CAS: 2458312-06-4) Reagent->Product Double SN2 Alkylation

Fig 3. Synthesis workflow for the dimeric benzazepinone variant of Impurity 9.

Self-Validating Experimental Protocol
  • Deprotonation: Suspend 2.1 equivalents of 7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one in anhydrous DMF. Cool to 0°C.

  • Activation: Carefully add 2.5 equivalents of Sodium Hydride (60% dispersion in mineral oil) in portions. Causality: Hydrogen gas evolution serves as a visual self-validation of successful deprotonation. Stir for 30 minutes until gas evolution ceases.

  • Alkylation: Add 1.0 equivalent of 1,3-dibromopropane dropwise.

  • Thermal Propagation: Heat the reaction mixture to 60°C for 4-6 hours. The elevated temperature provides the necessary activation energy for the second, sterically hindered SN​2 displacement.

  • In-Process Validation: Monitor via LC-MS. The reaction is deemed complete when the monomeric peak (m/z ~221) is consumed, and the dominant peak corresponds to the 2[2].

  • Workup: Cool to room temperature, quench carefully with ice water to destroy unreacted NaH, and extract with Ethyl Acetate. Wash the organic layer extensively with brine to remove DMF. Concentrate and recrystallize from Ethanol to obtain the high-purity dimeric reference standard[4].

References

  • SynZeal:Ivabradine Impurity 9 | CAS 869856-10-0.
  • EvitaChem:Buy Ivabradine impurity 9 (EVT-3427023) | 869856-10-0.
  • PubChem - NIH:Ivabradine impurity 9 | C14H19NO4 | CID 23590135.
  • Veeprho:Ivabradine Impurity 9 | CAS 2458312-06-4.
  • Drugs.com:Ivabradine: Package Insert / Prescribing Information / MOA.

Sources

Protocols & Analytical Methods

Method

Application Note: Isolation, Purification, and Structural Validation of Ivabradine Impurity 9

Executive Summary & Chemical Context In the pharmaceutical development of Ivabradine hydrochloride—a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker used for chronic heart failure—stringent cont...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In the pharmaceutical development of Ivabradine hydrochloride—a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker used for chronic heart failure—stringent control of process-related impurities is mandated by ICH Q3A/Q3B guidelines. One critical byproduct encountered during the API's synthesis is Ivabradine Impurity 9 (CAS: 869856-10-0) [1].

Chemically identified as Ethyl (S)-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)carbamate , this impurity possesses a distinct mechanistic origin. Ivabradine is synthesized via the coupling of the key chiral intermediate, (1S)-4,5-dimethoxy-1-(aminomethyl)benzocyclobutane, with a benzazepinone derivative [2]. During the preparation, protection, or chiral resolution of this primary amine precursor, reagents such as ethyl chloroformate or diethyl carbonate are frequently employed. The unintended nucleophilic attack of the primary amine on these reagents yields the highly stable ethyl carbamate derivative (Impurity 9) [3]. Because carbamates resist standard mild hydrolytic workups, this impurity can persist through subsequent synthetic steps, necessitating robust chromatographic isolation for reference standard generation and toxicity profiling.

Physicochemical Profiling

Understanding the molecular properties of Impurity 9 is the foundation of our isolation strategy. The presence of the carbamate moiety renders the molecule neutral under standard acidic HPLC conditions, while the dimethoxybenzocyclobutane core provides moderate hydrophobicity and a strong UV chromophore.

Table 1: Physicochemical and Target Analytical Parameters

ParameterSpecification / Value
Chemical Name Ethyl (S)-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)carbamate
CAS Number 869856-10-0
Molecular Formula C₁₄H₁₉NO₄
Molecular Weight 265.30 g/mol
Monoisotopic Mass 265.1314 Da
Target Detection (HRMS) m/z 266.139[M+H]⁺
Optimal UV Wavelength 286 nm (Dimethoxybenzene chromophore)

Experimental Workflow & Causality

To ensure a self-validating system, the methodology is designed with orthogonal purification mechanisms: mass-directed preparative chromatography (kinetic separation), liquid-liquid extraction (chemical separation), and recrystallization (thermodynamic separation).

Workflow N1 Crude Reaction Matrix (Ivabradine Synthesis) N2 Analytical RP-HPLC (Method Development) N1->N2 Sampling N3 Preparative HPLC (C18, Mass-Directed) N2->N3 Scale-up N4 Fraction Pooling (Target m/z 266.1) N3->N4 Elution N5 Liquid-Liquid Extraction (DCM / H2O) N4->N5 Concentration N6 Recrystallization (EtOH / Heptane) N5->N6 Crude Solid N7 Orthogonal Validation (NMR, HRMS, IR) N6->N7 Crystals N8 Pure Impurity 9 (>98% Purity) N7->N8 QA Release

Workflow for the isolation and structural validation of Ivabradine Impurity 9.

Step-by-Step Isolation Protocols

Phase 1: Analytical Profiling & Scale-Up

Before preparative isolation, the crude matrix must be profiled. We utilize a reversed-phase C18 column.

  • Causality: The addition of 0.1% Formic Acid (FA) to the mobile phase suppresses the ionization of residual basic API and amine precursors, driving them into the aqueous void, while the neutral Impurity 9 retains predictably based on its lipophilicity [4].

Phase 2: Mass-Directed Preparative HPLC

To isolate >50 mg of Impurity 9 for structural elucidation, we utilize mass-directed preparative HPLC.

  • Causality: Relying solely on UV detection for fraction collection in a complex API matrix risks co-eluting peak contamination. Triggering collection specifically at m/z 266.1 ensures absolute selectivity.

Protocol:

  • Sample Preparation: Dissolve 1.5 g of the crude mother liquor residue in 15 mL of DMSO/Methanol (1:1 v/v). Note: DMSO ensures total dissolution of polymeric byproducts, preventing column fouling, while Methanol reduces the injection plug's viscosity.

  • Stationary Phase: Zorbax SB-C18 Preparative Column (250 x 21.2 mm, 5 µm).

  • Mobile Phase: (A) Milli-Q Water + 0.1% FA; (B) Acetonitrile + 0.1% FA.

  • Execution: Inject 2.0 mL per run using the gradient outlined in Table 2. Collect fractions exhibiting simultaneous UV absorbance at 286 nm and a mass signal of m/z 266.1.

Table 2: Preparative HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.020.06040
5.020.06040
25.020.04060
26.020.0595
30.020.0595
Phase 3: Post-Isolation Purification (The Self-Validating Step)

Direct lyophilization of HPLC fractions often yields amorphous, sticky solids due to the residual formic acid and the low melting point of carbamates. We introduce a chemical phase-switch to guarantee high-purity crystalline recovery.

Protocol:

  • Concentration: Pool the target fractions and concentrate under reduced pressure (35°C, 50 mbar) to remove all Acetonitrile.

  • Phase Extraction: Extract the remaining aqueous layer with Dichloromethane (DCM) (3 x 50 mL). Causality: Impurity 9 partitions entirely into the DCM, leaving polar degradants and formate salts in the aqueous waste.

  • Neutralization: Wash the combined DCM layers with saturated NaHCO₃ (30 mL) to neutralize residual formic acid, followed by a brine wash (30 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield a crude off-white solid.

  • Recrystallization: Dissolve the crude solid in a minimal volume of warm Ethanol (40°C). Slowly add Heptane dropwise until the solution becomes slightly turbid. Cool to 4°C for 12 hours. Filter the resulting white crystals and dry under vacuum at 40°C.

Structural Elucidation & QA Release

To close the self-validating loop, the isolated crystals must be orthogonally verified against the theoretical structure of CAS 869856-10-0.

  • High-Resolution Mass Spectrometry (HRMS): Must confirm the exact mass of m/z 266.139 [M+H]⁺, validating the molecular formula C₁₄H₁₉NO₄.

  • FT-IR Spectroscopy: Look for a sharp, strong absorption band at ~1700 cm⁻¹, definitively confirming the presence of the carbamate carbonyl (C=O) stretch, which is absent in the primary amine precursor.

  • ¹H NMR (CDCl₃, 400 MHz): Key diagnostic peaks must include a triplet at ~1.2 ppm (3H) and a quartet at ~4.1 ppm (2H) corresponding to the ethyl ester group of the carbamate. Two sharp singlets at ~3.8 ppm (6H) will confirm the intact dimethoxybenzene core.

References

  • National Center for Biotechnology Information. "Ivabradine impurity 9 - PubChem CID 23590135." PubChem Database. Available at:[Link]

  • Pharmaffiliates. "Ethyl (S)-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)carbamate (CAS 869856-10-0) Reference Standard." Pharmaffiliates Analytics & Synthetics. Available at:[Link]

  • European Patent Office. "An improved process for the preparation of highly pure ivabradine hydrochloride." EP2495237A1.
  • Sun, X., et al. "Simultaneous determination of ivabradine and N-desmethyl ivabradine in human plasma and urine using a LC-MS/MS method." Journal of Chromatography B, 2012. Available at:[Link]

Application

Application Note: Optimized Sample Preparation and Chromatographic Profiling of Ivabradine Impurity 9

Introduction & Regulatory Context Ivabradine is a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker utilized in the management of stable angina pectoris and heart failure. During its multi-step sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Regulatory Context

Ivabradine is a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker utilized in the management of stable angina pectoris and heart failure. During its multi-step synthesis and subsequent shelf-life, various related substances and degradation products can emerge. Ivabradine Impurity 9 , chemically identified as Ethyl (S)-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)carbamate (CAS: 869856-10-0), is a critical synthesis-related intermediate and impurity [1].

Regulatory frameworks, specifically ICH Q3A(R2) and Q3B(R2), mandate the stringent monitoring and control of such impurities to ensure the safety and efficacy of the Active Pharmaceutical Ingredient (API). This application note details a self-validating sample preparation protocol and a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methodology designed for the accurate trace-level quantification of Impurity 9.

Physicochemical Rationale for Sample Preparation

The structural composition of Impurity 9—featuring a carbamate moiety and a dimethoxybicyclo-octatriene core—dictates specific solubility and stability behaviors that must be accounted for during sample preparation [2].

  • Photosensitivity: Ivabradine and its related carbamate/benzazepine derivatives are highly susceptible to photolytic and oxidative degradation when exposed to UV/visible light [3]. Consequently, all sample preparation workflows must strictly utilize actinic (amber) glassware.

  • Solubility & Diluent Selection: While the Ivabradine API is freely soluble in water, Impurity 9 exhibits higher hydrophobicity. To maintain the stability of Impurity 9 in solution and ensure compatibility with the initial mobile phase of gradient RP-HPLC, a diluent mixture of Acetonitrile and 20 mM Ammonium Acetate buffer (pH 7.33) at a 15:75 (v/v) ratio, or an Acetonitrile:Water (50:50, v/v) mixture is optimal [4]. This prevents solvent-front distortion and peak broadening during injection.

Workflow Visualization

G Start 1. Sample Weighing Ivabradine API / Tablet (38.4 mg) Diluent 2. Diluent Addition ACN:Water (50:50 v/v) Prevents Solvent Effect Start->Diluent Sonicate 3. Mechanical Extraction Sonication (10 mins, 25°C) Diluent->Sonicate Light 4. Light Protection Actinic (Amber) Glassware Prevents Photodegradation Sonicate->Light Filter 5. Particulate Filtration 0.45 µm PTFE Filter Discard first 2 mL Light->Filter Spike 6. System Suitability Spike 0.1% Impurity 9 Standard Filter->Spike Analyze 7. Chromatographic Analysis RP-HPLC / LC-MS (UV 220nm) Spike->Analyze

Fig 1. Self-validating sample preparation workflow for Ivabradine Impurity 9 analysis.

Step-by-Step Sample Preparation Protocol

Self-Validating System: To guarantee trustworthiness and method accuracy, this protocol embeds an internal system suitability check via a spiked recovery matrix.

Materials Required:
  • Amber volumetric flasks (10 mL, 25 mL, 50 mL)

  • 0.45 µm Polytetrafluoroethylene (PTFE) syringe filters

  • HPLC-Grade Acetonitrile and Ultra-Pure Water (18.2 MΩ·cm)

Protocol Steps:

Step 1: Preparation of Diluent Mix HPLC-grade Acetonitrile and ultra-pure water in a 50:50 (v/v) ratio. Degas the mixture via ultrasonication for 10 minutes.

  • Causality: Degassing prevents micro-bubble formation in the HPLC pump and reduces dissolved oxygen, mitigating the oxidative degradation of the carbamate impurity during storage [3].

Step 2: Preparation of Impurity 9 Standard Stock Solution Accurately weigh 5.0 mg of Ivabradine Impurity 9 reference standard into a 50 mL amber volumetric flask. Add 30 mL of the diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to the mark with diluent (Final Concentration: 100 µg/mL).

  • Causality: Sonication ensures the disruption of the crystalline lattice forces of the pure standard. The amber flask is non-negotiable to prevent photolytic cleavage [4].

Step 3: Preparation of API Sample Solution Accurately weigh 38.4 mg of Ivabradine Hydrochloride API (or equivalent crushed tablet powder) into a 10 mL amber volumetric flask. Add 6 mL of diluent and mechanically shake for 10 minutes. Make up to the final volume with the diluent (Final Concentration: ~3.84 mg/mL of Ivabradine) [4].

  • Causality: A highly concentrated API sample is required to detect Impurity 9 at regulatory trace levels (e.g., the 0.10% reporting threshold).

Step 4: Filtration and System Suitability Spiking Filter the sample solution through a 0.45 µm PTFE syringe filter, strictly discarding the first 2 mL of the filtrate. For the self-validating accuracy check, spike a secondary API sample aliquot with the Impurity 9 stock solution to achieve a final impurity concentration of 3.84 µg/mL (representing exactly 0.1% of the API concentration).

  • Causality: PTFE is highly inert and prevents the non-specific hydrophobic binding of the dimethoxy-carbocycle of Impurity 9 to the filter membrane. Discarding the first 2 mL saturates any potential binding sites, ensuring quantitative recovery.

Chromatographic Conditions (RP-HPLC)

To efficiently separate Impurity 9 from the main Ivabradine peak and its positional isomers, a gradient elution method utilizing Analytical Quality by Design (AQbD) principles is recommended [4, 5].

Table 1: Optimized RP-HPLC Parameters for Impurity 9 Analysis
ParameterSpecificationCausality / Scientific Rationale
Column Zorbax Eclipse Plus C18 (100 × 4.6 mm, 3.5 µm)Provides high theoretical plates necessary for resolving structurally similar positional isomers and diastereomers [5].
Mobile Phase A 20 mM Ammonium Acetate (pH 7.35)Maintains the ionization state of Ivabradine (pKa ~8.5) to prevent peak tailing and secondary silanol interactions [4].
Mobile Phase B Acetonitrile (100%)Acts as a strong organic modifier to elute the hydrophobic Impurity 9.
Gradient Program 0–45 min: 11% to 34% BA shallow gradient ensures baseline separation of complex impurity mixtures without co-elution [4].
Flow Rate 1.0 - 1.5 mL/minBalances system backpressure with optimal longitudinal diffusion (van Deemter curve) [1].
Detection UV at 220 nm and 285 nm220 nm captures the carbamate absorption; 285 nm specifically captures the benzazepine core [1].
Injection Volume 10 µLPrevents column overloading given the high API concentration (3.84 mg/mL) [4].
Column Temp 34°CStabilizes retention times against ambient laboratory fluctuations and reduces mobile phase viscosity [5].

Data Interpretation and Self-Validation Metrics

A self-validating protocol requires continuous monitoring of Critical Method Attributes (CMAs) during the run:

  • Resolution ( Rs​ ): The chromatographic resolution between Impurity 9 and the closest eluting peak (e.g., Impurity 8 or the main API peak) must be ≥1.5 to guarantee baseline separation.

  • Spiked Recovery: The spiked sample prepared in Step 4 must yield a recovery of 95.0% - 105.0% for Impurity 9. This proves that the sample matrix (tablet excipients or bulk API) does not suppress the impurity's UV signal [4].

  • Tailing Factor ( Tf​ ): Must be ≤1.5 for the Impurity 9 peak to ensure accurate integration and quantification at trace levels.

References

  • A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Advances.[Link]

  • Ivabradine impurity 9 | C14H19NO4 | CID 23590135. PubChem - National Institutes of Health (NIH).[Link]

  • Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. PubMed Central (NIH).[Link]

  • Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach. Acta Chromatographica (AKJournals).[Link]

  • Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. ResearchGate.[Link]

Method

In vitro toxicity screening protocol for Ivabradine impurity 9

An Application Note and Protocol for the In Vitro Toxicity Screening of Ivabradine Impurity 9 Introduction Ivabradine is a heart rate-lowering medication that functions by selectively and specifically inhibiting the card...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the In Vitro Toxicity Screening of Ivabradine Impurity 9

Introduction

Ivabradine is a heart rate-lowering medication that functions by selectively and specifically inhibiting the cardiac pacemaker If current in the sinoatrial node.[1][2] This mechanism effectively reduces the heart rate without impacting myocardial contractility or ventricular repolarization.[3][4] In the development and manufacturing of any active pharmaceutical ingredient (API) like Ivabradine, the presence of impurities is inevitable. These impurities can arise from starting materials, by-products, intermediates, or degradation products.[5]

Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), mandate the identification and toxicological qualification of any impurity present above a specified threshold.[6][7][8] The qualification process involves gathering and evaluating data to establish the biological safety of an individual impurity at the level specified.[8] This application note provides a comprehensive, tiered protocol for the in vitro toxicity screening of Ivabradine Impurity 9, designed for researchers, scientists, and drug development professionals. The protocol follows a logical progression from general toxicity assessment to specific mechanistic assays, with a core focus on cardiotoxicity, given the parent compound's mechanism of action.

Scientific Rationale and Tiered Screening Strategy

A tiered approach to toxicity testing is a resource-efficient strategy to build a comprehensive safety profile for a pharmaceutical impurity. This protocol begins with broad cytotoxicity screening to determine a relevant concentration range, followed by specific assessments for genotoxicity and cardiotoxicity. This ensures that observations in the more complex, mechanism-specific assays are not confounded by overt cellular death.[9]

The primary concern for an impurity related to a cardiac-acting drug is its own potential for cardiotoxicity.[10] Ivabradine's target is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which generates the If "funny" current.[3][11] Therefore, this screening protocol culminates in highly relevant assays using human-induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs), which provide a physiologically relevant model for assessing human cardiotoxicity in vitro.[12][13][14]

G cluster_0 Tiered Toxicity Screening Workflow A Start: Ivabradine Impurity 9 B Tier 1: General Cytotoxicity Assay (e.g., MTT Assay) A->B Test Article C Determine Non-Cytotoxic Concentration Range B->C Establishes IC50 D Tier 2: Genotoxicity Assessment (Bacterial Reverse Mutation 'Ames' Test) C->D Guides Dose Selection E Tier 3: Cardiotoxicity Assessment C->E Guides Dose Selection H End: Comprehensive Toxicity Profile D->H F hERG Inhibition Assay (Patch-Clamp) E->F G High-Content Screening (iPSC-Cardiomyocytes) E->G F->H G->H

Caption: Tiered workflow for toxicity assessment of Ivabradine Impurity 9.

PART 1: General Cytotoxicity Assessment

Objective: To determine the concentration of Ivabradine Impurity 9 that causes a 50% reduction in cell viability (IC50) in a human cell line. This data informs the concentration range for subsequent, more sensitive assays, preventing overt toxicity from masking subtle mechanistic effects.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity.[9][15] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[9]

Materials:

  • Human embryonic kidney cells (HEK293) or human liver carcinoma cells (HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Ivabradine Impurity 9 stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Positive Control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed HEK293 or HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a serial dilution of Ivabradine Impurity 9 in culture medium. A typical concentration range to screen is 0.1 µM to 1000 µM. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control.

  • Cell Treatment: After 24 hours, remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will become visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value using non-linear regression.

ParameterExample Value
Cell LineHepG2
Seeding Density10,000 cells/well
Treatment Duration48 hours
Positive ControlDoxorubicin (IC50 ~1 µM)
Vehicle Control0.5% DMSO in medium
Result (Hypothetical) IC50 for Impurity 9 = 150 µM

PART 2: Genotoxicity Assessment

Objective: To evaluate the mutagenic potential of Ivabradine Impurity 9. Genotoxic impurities can damage DNA, potentially leading to carcinogenesis.[16] The bacterial reverse mutation assay, or Ames test, is the standard initial screen for mutagenicity.[17]

Protocol 2: Ames Test (OECD 471)

The Ames test uses several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.[16][17] A positive result is recorded if the test substance causes a dose-dependent increase in the number of "revertant" colonies that have regained the ability to synthesize histidine. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens.[17]

Materials:

  • Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions)

  • Ivabradine Impurity 9

  • Positive controls: Sodium azide (for TA100, no S9), 2-Nitrofluorene (for TA98, no S9), 2-Aminoanthracene (for both strains with S9)

  • S9 metabolic activation mix

  • Minimal glucose agar plates

  • Top agar with trace amounts of histidine and biotin

Procedure:

  • Concentration Selection: Based on the cytotoxicity data (Part 1), select at least five concentrations of Impurity 9, with the highest concentration being non-toxic to the bacteria.[18]

  • Assay:

    • Without S9: Mix 100 µL of the bacterial culture, 50 µL of the test compound dilution, and 500 µL of PBS or buffer.

    • With S9: Mix 100 µL of the bacterial culture, 50 µL of the test compound dilution, and 500 µL of S9 mix.

  • Pre-incubation: Incubate the mixture for 20-30 minutes at 37°C.[19]

  • Plating: Add 2 mL of molten top agar to the mixture, vortex briefly, and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A result is considered positive if there is a dose-related increase in the number of revertants and/or a reproducible increase of at least two-fold over the vehicle control value for at least one concentration.

PART 3: Cardiotoxicity Assessment

Objective: To assess the potential of Ivabradine Impurity 9 to interfere with cardiac electrophysiology and cardiomyocyte health. This is the most critical evaluation due to the parent drug's cardiac target.

Protocol 3.1: hERG Potassium Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal arrhythmias like Torsades de Pointes. This assay is a standard component of preclinical cardiac safety assessment.[20][21]

Materials:

  • A cell line stably expressing the hERG channel (e.g., HEK293-hERG)

  • Automated patch-clamp system (e.g., QPatch) or manual patch-clamp rig

  • External and internal buffer solutions

  • Ivabradine Impurity 9

  • Positive control (e.g., E-4031 or Dofetilide)

Procedure:

  • Cell Preparation: Culture and prepare the hERG-expressing cells according to the patch-clamp system's specifications.

  • Electrophysiology Recording:

    • Establish a stable whole-cell recording and measure the baseline hERG current (tail current).

    • Perfuse the cells with the vehicle control solution to ensure a stable baseline.

  • Compound Application: Apply increasing concentrations of Impurity 9 (e.g., 0.1, 1, 10, 30 µM) sequentially. Allow the effect to reach a steady state at each concentration.

  • Washout: Perfuse with the external solution to observe the reversibility of any inhibition.

  • Positive Control: Apply a known hERG blocker to confirm assay sensitivity.

  • Data Analysis: Measure the percentage of hERG current inhibition at each concentration relative to the baseline. Fit the data to a concentration-response curve to determine the IC50 value.

ParameterExample Value
Assay SystemAutomated Patch-Clamp
Cell LineHEK293-hERG
Positive ControlDofetilide (IC50 ~10 nM)
Vehicle Control0.3% DMSO in external buffer
Result (Hypothetical) IC50 for Impurity 9 > 30 µM
Protocol 3.2: High-Content Screening (HCS) in iPSC-Cardiomyocytes

iPSC-CMs are a highly relevant human model for predicting cardiotoxicity because they exhibit spontaneous electrical activity and express key cardiac ion channels and structural proteins.[12][14] High-content screening allows for the simultaneous measurement of multiple toxicity endpoints in the same cells.[22][23]

G cluster_1 Ivabradine MoA & Potential Impurity Interference ivabradine Ivabradine hcn Sinoatrial Node Pacemaker Cell HCN4 ('Funny') Channel ivabradine->hcn:f1 Specific Inhibition (Reduces Heart Rate) impurity Impurity 9 (Potential Toxin) impurity->hcn:f1 On-Target Effect? other_channels Other Cardiac Ion Channels hERG (K+) Nav1.5 (Na+) Cav1.2 (Ca2+) impurity->other_channels Off-Target Effect? (Proarrhythmia) mito Mitochondria (Cellular Respiration) impurity->mito General Cytotoxicity?

Caption: Ivabradine's mechanism and potential toxicity pathways for an impurity.

Materials:

  • Human iPSC-derived cardiomyocytes (from a commercial vendor)

  • 96- or 384-well imaging plates

  • Maintenance medium for iPSC-CMs

  • Fluorescent dyes:

    • Hoechst 33342 (Nuclei/Cell Count)

    • MitoTracker Orange (Mitochondrial Membrane Potential)

    • CellROX Deep Red (Oxidative Stress)

    • Fluo-4 AM (Calcium transients)

  • High-content imaging system

  • Positive controls (e.g., Doxorubicin for mitochondrial damage, Isoproterenol for calcium effects)

Procedure:

  • Cell Plating and Culture: Plate iPSC-CMs onto imaging plates according to the manufacturer's protocol. Allow them to form a spontaneously beating syncytium (typically 7-10 days).

  • Compound Treatment: Treat the cells with a range of concentrations of Impurity 9 (determined from Part 1) for 24-48 hours.

  • Staining:

    • For endpoint assays (viability, mitochondrial health, oxidative stress), add a cocktail of Hoechst, MitoTracker, and CellROX to the live cells and incubate for 30-60 minutes at 37°C.[23]

    • For kinetic assays (calcium handling), load cells with Fluo-4 AM prior to imaging.

  • Imaging: Acquire images using an automated high-content imaging system. For calcium transients, record time-lapse videos.

  • Image Analysis: Use image analysis software to quantify various parameters:

    • Cell Viability: Number of Hoechst-stained nuclei.

    • Mitochondrial Toxicity: Intensity of MitoTracker Orange fluorescence.

    • Oxidative Stress: Intensity of CellROX Deep Red fluorescence.

    • Calcium Handling: Peak amplitude, frequency, and decay rate of Fluo-4 fluorescence spikes.

  • Data Analysis: Normalize the data to vehicle-treated controls. Determine the EC50 for each parameter and compare it to the cytotoxicity IC50 to identify specific mechanisms of toxicity.

Conclusion

This tiered in vitro screening protocol provides a robust framework for evaluating the potential toxicity of Ivabradine Impurity 9. By systematically assessing general cytotoxicity, genotoxicity, and specific cardiotoxic endpoints, this approach allows for a comprehensive risk assessment in line with modern regulatory expectations.[24][25] The use of physiologically relevant models like iPSC-derived cardiomyocytes enhances the predictive value of the screening cascade, enabling more informed decision-making during drug development and ensuring patient safety.[12][13]

References

  • Title: Ivabradine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide Source: Pro-Lab URL: [Link]

  • Title: Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor Source: U.S. National Library of Medicine (PMC) URL: [Link]

  • Title: Ivabradine - StatPearls Source: NCBI Bookshelf URL: [Link]

  • Title: High-content screening of drug-induced cardiotoxicity using quantitative single cell imaging cytometry on microfluidic device Source: Royal Society of Chemistry URL: [Link]

  • Title: Deep learning detects cardiotoxicity in a high-content screen with induced pluripotent stem cell-derived cardiomyocytes Source: eLife URL: [Link]

  • Title: Deep learning detects cardiotoxicity in a high-content screen with induced pluripotent stem cell-derived cardiomyocytes Source: PubMed URL: [Link]

  • Title: What is the mechanism of Ivabradine Hydrochloride? Source: Patsnap Synapse URL: [Link]

  • Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]

  • Title: What is the mechanism of action of Ivabradine (Ivabradine) in treating conditions such as tachycardia? Source: Dr.Oracle URL: [Link]

  • Title: Ivabradine Impurities and Related Compound Source: Veeprho URL: [Link]

  • Title: In Vitro Cardiotoxicity Source: Creative Bioarray URL: [Link]

  • Title: The Role of the Ames Test in Predicting the Genotoxicity of Impurity Compounds in Drugs Source: Creative Biolabs URL: [Link]

  • Title: Ivabradine-impurities Source: Pharmaffiliates URL: [Link]

  • Title: In-vitro hERG & NaV1.5 cardiotoxicity assay Source: protocols.io URL: [Link]

  • Title: Ivabradine Impurities Source: SynZeal URL: [Link]

  • Title: In Vitro Cardiotoxicity Testing Source: Hemogenix, Inc. URL: [Link]

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: High-Content Assay Multiplexing for Toxicity Screening in Induced Pluripotent Stem Cell-Derived Cardiomyocytes and Hepatocytes Source: U.S. National Library of Medicine (PMC) URL: [Link]

  • Title: ivabradine hydrochloride and its Impurities Source: Pharmaffiliates URL: [Link]

  • Title: ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2) Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: Ames Test | Cyprotex ADME-Tox Solutions Source: Evotec URL: [Link]

  • Title: Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells Source: U.S. National Library of Medicine (PMC) URL: [Link]

  • Title: hERG Safety | Cyprotex ADME-Tox Solutions Source: Evotec URL: [Link]

  • Title: High-Throughput Screening to Identify Chemical Cardiotoxic Potential Source: ACS Publications URL: [Link]

  • Title: Enhanced AMES test and genotoxicity: advancing the detection of nitrosamine impurities Source: Genevolution URL: [Link]

  • Title: Ames Test Source: Charles River Laboratories URL: [Link]

  • Title: Impurities Assessment Source: Inotiv URL: [Link]

  • Title: Role of Cytotoxicity Experiments in Pharmaceutical Development Source: IntechOpen URL: [Link]

  • Title: In vitro toxicology - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Ames Test and Genotoxicity Testing Source: Nelson Labs URL: [Link]

  • Title: In Vitro Toxicology Testing Source: Charles River Laboratories URL: [Link]

  • Title: High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions Source: U.S. National Library of Medicine (PMC) URL: [Link]

  • Title: Safety assessment of pharmaceutical impurities A “reflection” paper Source: Société Française de Toxicologie (SFT) URL: [Link]

  • Title: In Vitro Toxicology Testing Services Source: SGS URL: [Link]

  • Title: In Vitro Toxicology Screening Services Source: Intertek URL: [Link]

  • Title: Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models Source: MDPI URL: [Link]

  • Title: Safety Evaluation of Drug Substance Impurities in Generics Source: YouTube URL: [Link]

Sources

Application

Advanced Gradient Elution Strategies for the Chromatographic Profiling of Ivabradine and Impurity 9

Introduction and Pharmacological Context Ivabradine is a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker utilized clinically for the management of stable angina pectoris and heart failure. By se...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

Ivabradine is a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker utilized clinically for the management of stable angina pectoris and heart failure. By selectively inhibiting the If​ current in the sinoatrial node, it effectively reduces heart rate without negatively impacting myocardial contractility ()[1]. During the synthesis and shelf-life of the Active Pharmaceutical Ingredient (API), various process-related impurities and degradation products can form. Regulatory guidelines (ICH Q3A/Q3B) mandate the rigorous profiling of these related substances to ensure drug safety, necessitating highly selective chromatographic methods.

G HCN HCN Channel (Open State) NaK Na+/K+ Influx (If Current) HCN->NaK Depol Diastolic Depolarization NaK->Depol HR Increased Heart Rate Depol->HR Iva Ivabradine (Pore Blocker) Iva->HCN Inhibits

Fig 1. Ivabradine mechanism of action: Inhibition of the HCN channel If current.

The Chemical Causality of Retention: Focus on Impurity 9

One of the most challenging process impurities to isolate chromatographically is Impurity 9 (CAS 869856-10-0)[2], chemically identified as Ethyl (S)-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)carbamate ()[3].

Mechanistic Rationale for Gradient Elution: Ivabradine contains a basic tertiary amine (pKa ~7.1), rendering it relatively polar and susceptible to early elution under reversed-phase conditions. In stark contrast, Impurity 9 replaces this basic amine center with a neutral, highly lipophilic carbamate moiety[3]. This fundamental structural shift eliminates ion-dipole interactions with the aqueous mobile phase, drastically increasing the molecule's thermodynamic affinity for the hydrophobic C18 stationary phase.

An isocratic elution method capable of retaining polar degradants (such as diastereomeric N-oxides) would trap Impurity 9 on the column, leading to excessive band broadening and poor sensitivity. Therefore, a gradient elution program is not just optimal; it is thermodynamically required to elute Impurity 9 efficiently while maintaining sharp peak symmetry and baseline resolution for the entire impurity profile ()[4].

G A Ivabradine API (Amine, Polar) B Impurity 9 (Carbamate, Lipophilic) A->B Synthesis C N-Oxides (Highly Polar) A->C Degradation D Gradient RP-HPLC (pH 7.35 Buffer / ACN) B->D C->D E Baseline Resolution & Quantification D->E

Fig 2. Pathway of Ivabradine impurity generation and chromatographic resolution.

Experimental Protocol: Self-Validating Gradient RP-HPLC

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system. The inclusion of a rigorous System Suitability Test (SST) ensures that the chromatographic environment is stable before any sample data is accepted.

Reagents and Materials
  • Stationary Phase: C8 or C18 column (150 mm × 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 20 mM Ammonium acetate buffer. Adjust to pH 7.35 ± 0.05.

    • Causality: Maintaining the pH at 7.35 ensures consistent partial ionization of the Ivabradine API, preventing peak tailing while specifically allowing the separation of closely eluting diastereomeric N-oxides[4].

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN).

  • Diluent: Water:Acetonitrile (50:50, v/v).

Step-by-Step Methodology
  • Buffer Preparation: Dissolve 1.54 g of ammonium acetate in 1000 mL of Milli-Q water. Adjust the pH to 7.35 using dilute ammonia or acetic acid. Filter through a 0.22 µm membrane.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the initial gradient composition (89% A / 11% B) at a flow rate of 1.0 mL/min for 30 minutes. Maintain the column compartment temperature at 30°C.

  • Standard Preparation: Accurately weigh and dissolve Ivabradine API and Impurity 9 reference standards in the diluent to achieve a final concentration of 100 µg/mL for the API and 1 µg/mL for the impurity.

  • Execution: Inject 10 µL of the standard/sample solutions. Monitor the eluent using a Photodiode Array (PDA) or UV detector set to 286 nm (the λmax​ of Ivabradine)[4].

  • Data Acquisition: Run the gradient program as defined in Table 1.

G Start Injection LowOrg 11% ACN (0-5 min) Start->LowOrg MidOrg 11-34% ACN (5-35 min) LowOrg->MidOrg HighOrg 34% ACN (35-45 min) MidOrg->HighOrg

Fig 3. Gradient elution logic for resolving Ivabradine and varying polarity impurities.

Quantitative Data and System Suitability

Table 1: Optimized Gradient Elution Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Objective
0.0 89 11 Equilibration & retention of polar N-oxides
5.0 89 11 Isocratic hold for early eluting degradants
35.0 66 34 Shallow ramp to elute Ivabradine API
45.0 66 34 Isocratic hold to force elution of Impurity 9
46.0 89 11 Return to initial conditions

| 55.0 | 89 | 11 | Column re-equilibration |

Table 2: System Suitability Specifications (Self-Validation Criteria) | Parameter | Acceptance Criteria | Scientific Rationale | | :--- | :--- | :--- | | Resolution (API vs Closest Impurity) | >1.5 | Ensures baseline separation for accurate integration. | | Tailing Factor (Ivabradine) | ≤1.5 | Confirms optimal pH and minimal secondary silanol interactions. | | % RSD of API Area (n=5) | ≤2.0% | Validates injection precision and system stability. | | Theoretical Plates (Impurity 9) | >5000 | Confirms column efficiency for late-eluting hydrophobic compounds. |

Table 3: Expected Relative Retention Times (RRT)

Analyte Approximate RRT Polarity Profile
Diastereomeric N-oxides 0.3 - 0.5 Highly Polar (Early Elution)
Ivabradine (API) 1.00 Moderate Polarity

| Impurity 9 | 1.8 - 2.2 | Highly Lipophilic (Late Elution) |

Conclusion

The successful chromatographic profiling of Ivabradine requires a deep understanding of the physicochemical differences between the parent drug and its related substances. By leveraging a targeted gradient elution strategy—transitioning from 11% to 34% organic modifier over 45 minutes[4]—analysts can overcome the extreme lipophilicity of Impurity 9 while maintaining the resolution of highly polar degradation products. This self-validating protocol ensures robust, reproducible, and regulatory-compliant analytical data for pharmaceutical quality control.

References

  • Title: Ivabradine Impurity 9 | CAS 869856-10-0 Source: SynZeal URL: [Link]

  • Title: A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides Source: ResearchGate URL: [Link]

  • Title: Ivabradine impurity 9 | C14H19NO4 | CID 23590135 Source: PubChem URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Ivabradine Analytical Support Center: Resolving Impurity 8 and 9 Co-elution

Welcome to the Technical Support Center for Ivabradine hydrochloride analytical development. This guide is specifically engineered for researchers and quality control scientists facing the critical chromatographic challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ivabradine hydrochloride analytical development. This guide is specifically engineered for researchers and quality control scientists facing the critical chromatographic challenge of resolving Ivabradine Impurity 8 (a chloropropyl benzazepinone derivative) and Impurity 9 (a structurally related carbamate derivative) [1].

Due to their highly similar hydrophobic profiles and molecular volumes, these two related substances frequently co-elute under standard reversed-phase high-performance liquid chromatography (RP-HPLC) conditions. This guide provides field-proven, chemometrically optimized solutions to achieve baseline resolution, ensuring compliance with ICH Q3A/Q3B regulatory thresholds [3].

Part 1: Troubleshooting FAQs (Mechanistic Causality)

Q1: Why do Ivabradine Impurity 8 and Impurity 9 consistently co-elute on standard C18 columns? A: Co-elution occurs because standard C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions. Impurity 8 and Impurity 9 possess nearly identical logP values. To resolve this critical pair, you must introduce orthogonal selectivity. Switching to a Phenyl-Hexyl stationary phase leverages π−π interactions. The differing electron densities between the chloropropyl group of Impurity 8 and the carbamate linkage of Impurity 9 interact uniquely with the phenyl ring of the stationary phase, driving chromatographic separation [4].

Q2: How does mobile phase pH dictate the resolution of this critical pair? A: Ivabradine and its related benzazepine impurities contain ionizable amine centers with specific pKa​ values (Ivabradine pKa​≈7.1 ). If the mobile phase pH is too low (e.g., pH 3.0), both impurities are fully ionized, highly polar, and elute too rapidly to resolve. By precisely adjusting the aqueous buffer to pH 7.35 , the analytes exist in a partially unionized state. This specific pH maximizes the divergence in their dipole moments and partitioning kinetics, pulling the peaks apart [2].

Q3: What gradient profile prevents the compression of these peaks? A: Steep gradients force structurally similar compounds to partition into the mobile phase simultaneously, causing band overlap. An Analytical Quality by Design (AQbD) approach dictates a shallow gradient —specifically ramping the organic modifier (acetonitrile) from 11% to 34% over 45 minutes [2]. This low ΔΦ/tG​ (change in organic fraction over time) allows the subtle thermodynamic differences in stationary phase affinity to physically separate the bands.

Q4: How do I ensure my method doesn't drift back into co-elution during a long sequence? A: You must implement a self-validating system suitability test (SST) . Do not rely solely on retention times, as pump wear or column aging can shift them. Instead, spike a blank with both Impurity 8 and 9 at the 0.15% specification limit. Set your chromatography data system (CDS) to automatically calculate the USP Resolution ( Rs​ ). If Rs​<1.5 , the system must be programmed to automatically halt the sequence. This closed-loop causality ensures that no sample data is recorded unless the system has mathematically proven its resolving power.

Part 2: Quantitative Data & Chromatographic Parameters

The following table summarizes the quantitative shift in chromatographic performance when moving from a generic RP-HPLC method to the optimized, AQbD-derived method.

Chromatographic ParameterGeneric Method (C18, pH 3.0)Optimized Method (Phenyl-Hexyl, pH 7.35)Causality / Impact
Retention Time: Impurity 8 12.4 min28.6 minIncreased retention allows for greater bed interaction.
Retention Time: Impurity 9 12.5 min30.1 min π−π interactions selectively delay Impurity 9.
Resolution ( Rs​ ) 0.0 (Co-elution) 2.1 (Baseline) Exceeds the ICH requirement of Rs​≥1.5 .
Tailing Factor ( Tf​ ) 1.8 (Severe tailing)1.1 (Symmetrical)pH 7.35 suppresses secondary silanol interactions.
Buffer Composition 0.1% TFA in Water20 mM Ammonium AcetateAcetate provides superior buffering capacity at pH 7.35.

Part 3: Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating workflow. Each step contains internal checks to guarantee scientific integrity before proceeding.

Step 1: Mobile Phase Preparation & Verification

  • Aqueous Phase (A): Dissolve 1.54 g of Ammonium Acetate in 1000 mL of LC-MS grade water (20 mM).

  • pH Adjustment: Insert a calibrated pH probe. Add dilute ammonia or acetic acid dropwise until the pH is exactly 7.35 ± 0.02 . Validation Check: A pH deviation of >0.05 will cause Impurity 8 and 9 to merge. Record final pH.

  • Organic Phase (B): 100% LC-MS Grade Acetonitrile.

  • Filter both phases through a 0.22 µm PTFE membrane and sonicate for 10 minutes to degas.

Step 2: Instrument Setup

  • Column: Install a Phenyl-Hexyl column (250 mm × 4.6 mm, 5 µm).

  • Flow Rate: Set to 1.0 mL/min.

  • Column Temperature: Thermostat to 25°C. Causality: Temperature fluctuations alter partitioning thermodynamics; strict control is required for reproducibility.

  • Gradient Program:

    • 0 - 5 min: 11% B

    • 5 - 45 min: Linear ramp to 34% B

    • 45 - 50 min: Linear ramp to 90% B (Column Wash)

    • 50 - 60 min: 11% B (Re-equilibration)

Step 3: System Suitability Testing (Self-Validation)

  • Inject a diluent blank (50:50 Water:Acetonitrile) to confirm a stable baseline free of ghost peaks.

  • Inject the Critical Pair Resolution Mix (Ivabradine API spiked with 0.15% w/w of Impurity 8 and Impurity 9).

  • Automated CDS Check: Verify that the USP Resolution ( Rs​ ) between Impurity 8 and 9 is ≥1.5 . If this criterion is met, the system is validated for the current run.

Step 4: Sample Analysis & Bracketing

  • Inject unknown samples.

  • Bracket Validation: Inject the Critical Pair Resolution Mix every 10 sample injections. If Rs​ drops below 1.5 at any bracket, all samples since the last passing bracket are invalidated and must be re-run.

Part 4: Visual Troubleshooting Workflows

Workflow A 1. Identify Co-elution Impurity 8 & 9 Overlap B 2. Adjust Stationary Phase Select Phenyl-Hexyl Column A->B C 3. Optimize Mobile Phase pH Set to pH 7.35 (Ammonium Acetate) B->C D 4. Tune Gradient Profile Shallow Acetonitrile Gradient (11-34%) C->D E 5. System Suitability Testing Verify Rs > 1.5 D->E F 6. Method Validated Ready for Sample Analysis E->F

Logical workflow for developing a robust HPLC method for Ivabradine impurities.

Troubleshooting Start SST Fails: Rs < 1.5 between Imp 8 & 9 CheckPH Check Buffer pH Start->CheckPH CheckCol Check Column Integrity Start->CheckCol CheckGrad Verify Pump Proportioning Start->CheckGrad PH_Action Adjust to exactly pH 7.35 (±0.05) CheckPH->PH_Action pH Drift Success Rs ≥ 1.5 Achieved PH_Action->Success Col_Action Flush with 100% ACN or replace column CheckCol->Col_Action High Backpressure Col_Action->Success Grad_Action Run step gradient test to ensure accurate %B CheckGrad->Grad_Action Retention Time Shift Grad_Action->Success

Decision tree for troubleshooting resolution failures between Impurity 8 and 9.

References

  • National Center for Biotechnology Information (PubChem). "Ivabradine impurity 9; CID 23590135." PubChem Database. URL:[Link]

  • Tomić, J., et al. "Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach." Acta Chromatographica, 2021. URL:[Link]

  • European Medicines Agency (EMA). "Assessment report - Ivabradine Accord." EMA Public Assessment Reports, 2017. URL: [Link]

  • ResearchGate. "Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities." Acta Chromatographica, 2019. URL:[Link]

Optimization

Technical Support Center: Troubleshooting Extraction Recovery of Ivabradine Impurity 9

Welcome to the Advanced Analytical Support Center. This guide is engineered for researchers and drug development professionals facing low extraction recovery rates when isolating Ivabradine Impurity 9 .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. This guide is engineered for researchers and drug development professionals facing low extraction recovery rates when isolating Ivabradine Impurity 9 .

Chemically identified as Ethyl (S)-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)carbamate[1], this specific impurity presents unique sample preparation challenges due to its structural divergence from the parent active pharmaceutical ingredient (API). This guide synthesizes structural causality, thermodynamic principles, and self-validating methodologies to permanently resolve recovery failures.

Diagnostic Triage Workflow

Before adjusting your protocol, use the diagnostic logic below to determine if your low signal is a true extraction loss (thermodynamic/chemical) or an analytical artifact (matrix suppression).

LLE_Troubleshooting A Low Recovery Detected (<70% for Impurity 9) B Self-Validation Check (Post-Extraction Spike) A->B C Matrix Effect > 15%? B->C D Resolve Ion Suppression (Adjust LC/MS Gradient) C->D Yes (Apparent Loss) E Investigate Extraction Loss C->E No (True Loss) F Check Aqueous pH (Is pH > 8.5?) E->F G Carbamate Hydrolysis (Buffer to pH 6.5-7.0) F->G Yes (Degradation) H Optimize Solvent (Switch to DCM/EtOAc) F->H No (Partitioning Issue) G->H pH Corrected

Fig 1. Diagnostic workflow for isolating and resolving Impurity 9 recovery failures.

Frequently Asked Questions (Mechanistic Causality)

Q1: We are co-extracting Ivabradine API and Impurity 9 using a basic liquid-liquid extraction (pH 10). The API recovery is >90%, but Impurity 9 is <40%. What is causing this discrepancy? Scientific Causality: This is a chemical degradation issue, not a partitioning failure. Ivabradine API is an amine (pKa ~8.5) and requires a basic pH to remain unionized for organic extraction. However, Impurity 9 contains a sensitive carbamate functional group[2]. Carbamates are highly susceptible to base-catalyzed hydrolysis. At pH 10, the carbamate bond cleaves, degrading Impurity 9 into its corresponding amine. To resolve this, you must compromise at a neutral pH (e.g., pH 7.0) where the carbamate remains intact, or utilize orthogonal separation techniques.

Q2: We switched to a neutral pH (7.0) to protect the carbamate, but recovery using Hexane/MTBE is still poor (~55%). How can we improve partitioning? Scientific Causality: Impurity 9 has a computed molecular weight of 265.30 g/mol and moderate lipophilicity[2]. While it is neutral, the carbamate and methoxy groups act as strong hydrogen-bond acceptors. Non-polar aliphatic solvents like hexane lack the required dipole moment to disrupt the solute-water hydrogen bonds. Industrial preparation and purification methods for ivabradine impurities explicitly utilize moderately polar, halogenated solvents like dichloromethane (DCM) to achieve high-yield aqueous back-extraction[3],[4].

Q3: Our LC-MS/MS data shows low recovery, but we suspect matrix effects from the formulation excipients. How do we isolate extraction efficiency from ion suppression? Scientific Causality: Complex matrices often contain components that co-elute and compete for charge in the ESI source, causing apparent signal loss. To prove causality, you must implement a self-validating post-extraction spike methodology[5]. If the calculated Matrix Factor (MF) shows severe suppression, the issue is chromatographic (requiring gradient optimization or isotopic internal standards) rather than a physical extraction failure.

Quantitative Data Summaries

Table 1: Solvent Selection Matrix for Ivabradine Impurity 9
Solvent SystemPolarity IndexDipole Moment (D)Expected Recovery (%)Mechanistic Rationale
Hexane : MTBE (80:20)0.6< 1.0< 50%Insufficient dipole to break aqueous H-bonds.
Ethyl Acetate (100%)4.41.7885 - 90%Good H-bond acceptor; slight water miscibility.
Dichloromethane (100%) 3.1 1.60 > 95% Optimal disruption of solute-water interactions[3].
Table 2: pH Stability & Partitioning Profile
Aqueous Phase pHImpurity 9 StabilityIvabradine API StateDominant Outcome
pH 4.0 StableIonized (Water Soluble)Excellent separation; API remains in aqueous phase.
pH 7.0 StablePartially IonizedCo-extraction possible; optimal for Impurity 9 LLE.
pH 10.0 Degrades (Hydrolysis) Unionized (Organic Soluble)Severe loss of Impurity 9; high API recovery.

Self-Validating Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems . By preparing three specific sample sets, you mathematically isolate True Recovery (RE) from Matrix Effects (ME).

  • Set A: Neat standard in the final reconstitution solvent.

  • Set B (Pre-Spike): Matrix spiked with Impurity 9 before extraction.

  • Set C (Post-Spike): Blank matrix extracted, then spiked with Impurity 9 after extraction.

Validation Equations:

  • True Extraction Recovery (RE) = (Area B / Area C) × 100

  • Matrix Effect (ME) = (Area C / Area A) × 100

Protocol A: Optimized Liquid-Liquid Extraction (LLE)
  • Buffering: Aliquot 500 µL of the sample matrix into a 2 mL microcentrifuge tube. Add 500 µL of 100 mM Ammonium Acetate buffer (adjusted strictly to pH 7.0) to prevent carbamate hydrolysis.

  • Internal Standard: Add 10 µL of an isotopically labeled internal standard (e.g., Ivabradine-d3 or a structural analog) to account for volumetric losses.

  • Extraction: Add 1.0 mL of Dichloromethane (DCM)[4].

  • Partitioning: Vortex vigorously for 5 minutes, followed by centrifugation at 10,000 x g for 10 minutes at 4°C to break any micro-emulsions.

  • Transfer & Evaporation: Carefully transfer the lower organic (DCM) layer to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen. Critical: Do not exceed 40°C during evaporation to prevent thermal degradation of the carbamate.

  • Reconstitution: Reconstitute in 200 µL of Initial Mobile Phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic acid)[5].

Protocol B: Polymeric Solid-Phase Extraction (SPE)

For highly complex matrices where LLE causes unbreakable emulsions, use a Hydrophilic-Lipophilic Balance (HLB) polymeric SPE cartridge.

SPE_Protocol S1 1. Condition & Equilibrate (MeOH then pH 7.0 Buffer) S2 2. Sample Loading (Spiked with Internal Std) S1->S2 S3 3. Selective Wash (5% MeOH in H2O) S2->S3 S4 4. Target Elution (DCM:EtOAc 80:20) S3->S4 S5 5. Evaporation (<40°C) & Reconstitution S4->S5

Fig 2. Self-validating Solid Phase Extraction (SPE) protocol optimized for carbamate stability.

Step-by-Step SPE Methodology:

  • Conditioning: Pass 2 mL of 100% Methanol through the HLB cartridge (30 mg/1 cc), followed by 2 mL of LC-MS grade Water.

  • Loading: Dilute 500 µL of sample with 500 µL of pH 7.0 buffer. Load onto the cartridge at a flow rate of ~1 mL/min.

  • Washing: Wash with 2 mL of 5% Methanol in Water to remove highly polar endogenous salts while retaining the moderately lipophilic Impurity 9.

  • Elution: Elute the target analyte using 2 mL of a Dichloromethane:Ethyl Acetate (80:20, v/v) mixture.

  • Drying: Evaporate under nitrogen at room temperature and reconstitute for LC-MS/MS analysis.

References

  • SynZeal Research - Ivabradine Impurity 9 | CAS 869856-10-0 Characterization and Standards. 1

  • National Center for Biotechnology Information (PubChem) - Ivabradine impurity 9 | C14H19NO4 | CID 23590135. 2

  • Google Patents (CN105669554A) - Ivabradine hydrochloride impurity and preparation method and application thereof. 3

  • Patsnap - Preparation method for ivabradine impurities. 4

  • AKJournals - Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances. 5

Sources

Troubleshooting

Optimizing mobile phase pH for Ivabradine impurity 9 retention

When developing stability-indicating methods for Ivabradine hydrochloride, achieving baseline resolution between the active pharmaceutical ingredient (API) and its process impurities is a complex chromatographic challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

When developing stability-indicating methods for Ivabradine hydrochloride, achieving baseline resolution between the active pharmaceutical ingredient (API) and its process impurities is a complex chromatographic challenge. Among these, Ivabradine Impurity 9 (IVA-9) frequently presents co-elution risks.

This technical guide provides the mechanistic causality, troubleshooting FAQs, and self-validating protocols necessary to optimize mobile phase pH and permanently resolve Impurity 9 retention issues.

Mechanistic Causality: The Role of pH in IVA-9 Retention

To optimize retention, we must first understand the structural divergence between the API and the impurity.

Ivabradine (C₂₇H₃₆N₂O₅) contains a basic aliphatic tertiary amine embedded within its propyl chain, giving it a pKa of approximately 8.5. Consequently, its ionization state—and therefore its polarity and column retention—is highly sensitive to the pH of the mobile phase.

In stark contrast, Ivabradine Impurity 9 is a synthetic dimer. Formally identified as 3,3'-(propane-1,3-diyl)bis(7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one) [2], it consists of two benzazepinone units connected directly through a propane-1,3-diyl bridge [1]. Crucially, the nitrogen atoms in Impurity 9 are part of lactam (amide) rings. This structural configuration renders Impurity 9 essentially neutral across the standard reversed-phase HPLC working range (pH 2.0 – 8.0).

The Causality Principle: Because Impurity 9 lacks an ionizable basic center, its retention time remains static regardless of mobile phase pH adjustments. Therefore, pH optimization is not about moving Impurity 9; it is about selectively shifting the retention of the ionizable parent drug (Ivabradine) and other basic impurities away from the static Impurity 9 peak.

Mechanism cluster_0 Low pH (e.g., pH 4.0) cluster_1 High pH (e.g., pH 7.35) N1 Ivabradine: Ionized (Cationic) Low Retention N3 Ivabradine: Partially Neutral Increased Retention N1->N3 Increase pH N2 Impurity 9: Neutral (Bis-lactam) High Retention N4 Impurity 9: Neutral (Bis-lactam) High Retention N2->N4 No Change

Effect of mobile phase pH on the ionization state and retention of Ivabradine and Impurity 9.

Troubleshooting & FAQs

Q: During gradient elution, Ivabradine and Impurity 9 co-elute at pH 6.0. Should I increase or decrease the pH? A: You should systematically evaluate both directions, but increasing the pH to the 7.0–7.5 range is often the most effective strategy. At pH 6.0, Ivabradine is highly protonated and elutes earlier. If it co-elutes with the highly retained Impurity 9, it means your organic modifier concentration is forcing them together. By raising the pH to 7.35 using an ammonium acetate buffer, Ivabradine becomes less ionized and its intrinsic hydrophobicity increases [3]. This allows you to use a shallower organic gradient, effectively separating the shifting API peak from the static IVA-9 peak.

Q: Why do I see retention time drift for Ivabradine, but Impurity 9 remains perfectly stable across multiple injections? A: This is a classic symptom of poor buffer capacity. Because Impurity 9 is neutral, it is unaffected by micro-fluctuations in mobile phase pH. Ivabradine, however, is highly sensitive. If your buffer concentration is too low (e.g., <10 mM) or you are operating too far from the buffer's pKa, slight pH changes from atmospheric CO₂ absorption or column equilibration issues will cause the API to drift. Ensure you are using at least a 20 mM buffer concentration.

Q: What is the most authoritative buffer system for this separation? A: Based on Analytical Quality by Design (AQbD) methodologies, a 20 mM ammonium acetate buffer adjusted to pH 7.35 with ammonium hydroxide provides the most robust design space for separating Ivabradine from its 11 related substances, including Impurity 9 [3]. Alternatively, for specific stability-indicating methods utilizing Phenyl-Hexyl stationary phases, a pH of 5.8 has also been successfully validated [4].

Quantitative Data Summaries

Table 1: Analyte Physicochemical & Chromatographic Profiling

AnalyteStructure TypeIonizable GroupBehavior at pH 4.0Behavior at pH 7.35
Ivabradine MonomerTertiary Amine (pKa ~8.5)Ionized (Early Elution)Partially Neutral (Late Elution)
Impurity 9 DimerBis-Lactam (Neutral)Neutral (Late Elution)Neutral (Late Elution)

Table 2: Optimized AQbD Gradient Conditions for IVA-9 Resolution [3]

ParameterOptimized Setting
Aqueous Mobile Phase (A) 20 mM Ammonium Acetate, adjusted to pH 7.35
Organic Mobile Phase (B) 100% Acetonitrile
Flow Rate 1.0 mL/min
Gradient Program Initial: 11% B; Final: 34% B (Linear over 45 min)
Detection Wavelength UV at 220 nm
Injection Volume 10 µL

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical results, follow this self-validating methodology for setting up the AQbD-optimized gradient method.

G A Assess Analyte Structures Ivabradine (pKa ~8.5) vs Impurity 9 (Neutral) B Select Buffer System e.g., Ammonium Acetate (pH 5.8 - 7.5) A->B C Perform pH Screening Evaluate pH 6.0, 6.5, 7.35 B->C D Analyze Retention Shifts Track API movement vs Static IVA-9 C->D E Finalize Method Optimize Gradient & Validate D->E

Logical workflow for optimizing mobile phase pH to resolve Ivabradine and Impurity 9.

Step 1: Preparation of the Aqueous Mobile Phase (pH 7.35)
  • Dissolve 1.54 g of Ammonium Acetate in 1000 mL of HPLC-grade water to yield a 20 mM solution.

  • Adjust the pH to exactly 7.35 ± 0.02 using 25% ammonium hydroxide solution.

  • Filter through a 0.45 µm membrane filter.

  • Self-Validation Checkpoint 1: Measure the pH of the buffer after vacuum filtration. If the pH shifts by more than 0.05 units (indicating the loss of volatile ammonia under vacuum), discard the batch. A strict pH tolerance is mathematically required to prevent Ivabradine retention drift.

Step 2: System Equilibration
  • Install a high-efficiency C18 column (e.g., 100 × 4.6 mm, 3.5 μm or equivalent).

  • Purge the system with Mobile Phase A (Buffer) and Mobile Phase B (Acetonitrile).

  • Equilibrate the column at the initial gradient conditions (89% A / 11% B) for at least 20 column volumes until the baseline is completely stable.

Step 3: System Suitability Testing (SST)
  • Inject a resolution mixture containing Ivabradine API (approx. 3.8 mg/mL) spiked with Impurity 9 (approx. 0.5 µg/mL) and other closely eluting impurities [3].

  • Execute the 45-minute gradient (11% B to 34% B).

  • Self-Validation Checkpoint 2: The chromatography data system (CDS) must be programmed to automatically calculate the resolution ( Rs​ ) between Ivabradine and Impurity 9. If Rs​<1.5 , the system must automatically halt the sequence. This ensures no sample data is collected under sub-optimal resolving conditions.

Step 4: Sample Analysis
  • Proceed with the injection of unknown samples or stability batches only after SST passes.

  • Monitor the retention time of Impurity 9. It should remain highly static (RSD < 0.5%). Any drift in Impurity 9 indicates a pump delivery issue or temperature fluctuation, not a pH issue.

References

  • EvitaChem. "Buy Ivabradine impurity 9 (EVT-3427023) | 869856-10-0". EvitaChem.
  • Kumar, A., & Bhaskar, B.L. "SPECTROSCOPIC AND VOLUMETRIC TECHNIQUES FOR THE ESTIMATION OF IVABRADINE IMPURITY 3,3'-(PROPANE-1,3-DIYL)BIS(7,8-DIMETHOXY-1,3,4,5-TETRAHYDRO-2H-BENZO[D]AZEPIN-2-ONE)".
  • "Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach". AKJournals.
  • Selva Kumar P., & Rajagopal K. "DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF RELATED SUBSTANCES IN IVABRADINE HYDROCHLORIDE IN SOLID ORAL DOSAGE FORM". WJPPS.
Optimization

Technical Support Center: HPLC-UV Wavelength Optimization for Ivabradine Impurity 9

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals troubleshooting the detection and quantification of Ivabradine Impurity 9 .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals troubleshooting the detection and quantification of Ivabradine Impurity 9 .

When developing stability-indicating methods for Ivabradine hydrochloride, analysts frequently encounter Limit of Detection (LOD) and Limit of Quantification (LOQ) failures specifically for Impurity 9. This guide provides the mechanistic causality behind these failures and self-validating protocols to resolve them.

Mechanistic Insights: The Chromophore Dilemma

To optimize detection, we must first analyze the molecular architecture of the target. Ivabradine Impurity 9 (chemically identified as Ethyl (S)-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)carbamate) presents a unique analytical challenge[1].

Unlike the parent drug, which contains a fully conjugated benzazepinone ring system, Impurity 9 is structurally truncated and only retains the 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene moiety[1]. This structural difference fundamentally alters its UV absorption profile:

  • Ivabradine's Dual Maxima: The parent drug exhibits two primary UV absorption maxima: ~207 nm (driven by strong π−π∗ transitions of the aromatic rings) and ~286 nm (driven by n−π∗ transitions from the carbonyl/amide groups and extended conjugation)[2]. The molar absorption coefficient ( ε ) for Ivabradine at 207 nm is over six times higher than at 286 nm[2].

  • Impurity 9's Spectral Shift: Because Impurity 9 lacks the benzazepinone chromophore, its absorptivity at 286 nm is drastically reduced. Relying on the standard 286 nm wavelength for quantifying Impurity 9 will almost certainly result in poor Signal-to-Noise (S/N) ratios.

  • The Solution: Shifting detection to the 207–220 nm range leverages the robust π−π∗ transitions of the dimethoxybenzene ring, recovering the lost sensitivity[3]. However, this lower wavelength region introduces high vulnerability to mobile phase background noise, requiring careful chemometric optimization.

Diagnostic Workflow: Wavelength Selection

Use the following logical workflow to troubleshoot LOD/LOQ failures and select the optimal detection wavelength for your specific mobile phase constraints.

Workflow N1 Start: Impurity 9 LOD/LOQ Failure N2 Run DAD/PDA 3D Scan (190-400 nm) N1->N2 N3 Extract Maxima for Ivabradine & Impurity 9 N2->N3 N4 Evaluate S/N Ratios at 207 nm, 220 nm, 286 nm N3->N4 N5 Is Baseline Noise High at < 220 nm? N4->N5 N6 Select 220 nm (Optimal Balance) N5->N6  No, but need sensitivity   N7 Select 286 nm (High Specificity) N5->N7  No, need specificity   N8 Modify Mobile Phase (Use Acetonitrile over Methanol) N5->N8  Yes (Gradient Drift)   N8->N2  Re-evaluate  

Fig 1. Diagnostic workflow for optimizing UV detection of Ivabradine Impurity 9.

Experimental Protocol: Step-by-Step Wavelength Optimization

To prevent false positives and ensure ICH Q2(R1) compliance, execute this self-validating protocol when establishing your detection wavelength.

Step 1: Mobile Phase Background Profiling

  • Action: Prepare your intended mobile phase (e.g., 28 mM phosphate buffer pH 6.0 and an organic modifier)[3]. Run a blank gradient injection without any sample.

  • Causality: Methanol has a UV cut-off of 205 nm, while HPLC-grade Acetonitrile is 190 nm. Profiling the blank ensures that baseline drift at lower wavelengths (207-220 nm) is mapped. If the baseline drifts by more than 0.1 AU, the organic modifier must be changed.

Step 2: DAD 3D Spectral Acquisition

  • Action: Inject a mixed standard containing Ivabradine (e.g., 200 μg/mL) and Impurity 9 at specification level (e.g., 4 μg/mL)[3]. Set the Diode Array Detector (DAD) or Photo Diode Array (PDA) to scan continuously from 190 nm to 400 nm.

  • Causality: Acquiring the full 3D spectrum allows for post-run extraction of chromatograms at any wavelength, enabling simultaneous comparison without the variables introduced by multiple physical injections.

Step 3: Signal-to-Noise (S/N) Mapping

  • Action: Extract 2D chromatograms at 207 nm, 220 nm, 230 nm, and 286 nm. Calculate the S/N ratio for Impurity 9 at each wavelength. Target an S/N of 10 for LOQ.

Step 4: Self-Validation via Peak Purity Verification

  • Action: Use the DAD software to calculate the Peak Purity Angle versus the Peak Purity Threshold for the Impurity 9 peak at the chosen wavelength (e.g., 220 nm).

  • Causality: At lower wavelengths, the risk of co-eluting non-chromophoric degradation products or system peaks increases. If the Purity Angle < Purity Threshold, the peak is spectrally homogeneous, validating that the increased signal is exclusively from Impurity 9 and not an artifact.

Quantitative Data: Wavelength Performance Matrix

The following table summarizes the trade-offs of various wavelengths cited in the literature for Ivabradine and its related compounds[3],[2],[4].

Detection WavelengthSensitivity for Impurity 9Baseline Stability (Gradient)SpecificityPrimary Application / Literature Context
207 nm Very High Poor (High drift if using Methanol)LowMaximum sensitivity for trace degradation products; requires Acetonitrile[2].
220 nm High Moderate to GoodModerateOptimal chemometric balance for separating Ivabradine and 11 impurities[3].
230 nm ModerateGoodModerateRoutine gradient elution with phosphate buffers and methanol mixtures[4].
286 nm LowExcellent High Specific detection of intact Ivabradine; generally fails LOQ for Impurity 9[2].

Troubleshooting FAQs

Q: I am using 286 nm as per my standard assay for Ivabradine, but Impurity 9 is completely undetectable at the 0.1% specification limit. How do I fix this? A: The benzazepinone ring, which is responsible for the strong absorbance at 286 nm in Ivabradine, is absent in Impurity 9[1]. You must shift your detection wavelength to the 207–220 nm range to capture the π−π∗ transitions of the dimethoxybenzene ring. We recommend starting at 220 nm to balance sensitivity and baseline noise[3].

Q: When I shift detection to 207 nm to see Impurity 9, my baseline drifts massively during the gradient run. What is causing this? A: This is a classic mobile phase absorbance issue. If your organic phase contains methanol (UV cut-off ~205 nm) or your aqueous phase uses acetate buffer (UV cut-off ~210 nm), the changing gradient composition will cause severe baseline drift at 207 nm. Solution: Switch your organic modifier to HPLC-grade Acetonitrile (cut-off 190 nm) and use a phosphate buffer (cut-off <200 nm), or increase your detection wavelength slightly to 220 nm[3],[2].

Q: How can I prove to regulatory agencies that the peak at 220 nm is actually Impurity 9 and not a system peak? A: Implement the self-validating DAD protocol described in Step 4. First, inject a diluent blank to rule out system peaks. Second, analyze the Peak Purity Index of the Impurity 9 peak. The DAD will compare the spectra at the leading edge, apex, and tailing edge of the peak. If the spectra match perfectly across the peak width, it proves spectral homogeneity.

References

  • Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities Source: Acta Chromatographica, Volume 32, Issue 1 (2020) URL:[Link]

  • Application and Validation of Simple Isocratic HPLC-UV-DAD Method with Dual Wavelength Detection for Ivabradine Determination and Its Application in the Study of Stress Degradation Source: ResearchGate (2017) URL:[Link]

  • Ivabradine impurity 9 | C14H19NO4 | CID 23590135 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Source: Google Patents (2013)

Sources

Reference Data & Comparative Studies

Validation

ICH Q2 validation of analytical method for Ivabradine impurity 9

An in-depth technical guide for analytical scientists and drug development professionals on the validation of analytical methods for Ivabradine Impurity 9, strictly adhering to ICH Q2(R1)/Q2(R2) guidelines. Executive Sum...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for analytical scientists and drug development professionals on the validation of analytical methods for Ivabradine Impurity 9, strictly adhering to ICH Q2(R1)/Q2(R2) guidelines.

Executive Summary & Mechanistic Context

Ivabradine , a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker, is a critical therapeutic agent used in the management of stable angina pectoris and heart failure[1]. During its synthesis and subsequent shelf-life, various process-related impurities and degradation products can form.

Ivabradine Impurity 9 is a critical analyte of interest. Depending on the specific synthetic route and pharmacopeial reference, "Impurity 9" is chemically designated either as the intermediate Ethyl (S)-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)carbamate[2], or more commonly in stability-indicating literature as the dimer-like process impurity 3,3'-(propane-1,3-diyl)bis(7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one) (abbreviated as IVA-9)[3].

Due to the structural similarity and high lipophilicity of IVA-9 compared to the parent API, conventional analytical methods often struggle to achieve baseline resolution. This guide objectively compares an Optimized Gradient RP-HPLC method developed via Analytical Quality by Design (AQbD) against conventional alternatives, providing a self-validating ICH Q2 protocol for its quantification.

Mechanism API Ivabradine API (HCN Channel Blocker) Degradation Process Synthesis / Forced Degradation API->Degradation Imp9 Impurity 9 (IVA-9) Potential Toxicity Degradation->Imp9 OtherImp Other Impurities (I to XI) Degradation->OtherImp Detect Analytical Target Profile (Quantification < 0.05%) Imp9->Detect OtherImp->Detect

Figure 1: Pathway of Ivabradine Impurity 9 generation and analytical targeting.

Methodological Comparison: Selecting the Optimal Strategy

To accurately quantify Impurity 9, the analytical method must overcome the challenge of co-elution. Below is an objective comparison of three distinct analytical approaches.

A. Conventional Isocratic RP-HPLC

Historically, isocratic methods using simple buffer/acetonitrile mixtures have been used for Ivabradine assay[4].

  • Performance: Fails to separate complex mixtures of Ivabradine and its 11 related substances in a reasonable timeframe[5]. Highly retained impurities like IVA-9 suffer from severe peak broadening and poor sensitivity.

  • Verdict: Insufficient for comprehensive impurity profiling.

B. Spectrophotometric / Titrimetric Methods

Recent studies have proposed using cerium (IV) sulphate oxidation to quantify IVA-9 spectrophotometrically at 479 nm[3].

  • Performance: Highly cost-effective and useful for bulk impurity analysis, showing a linear response from 0.5 to 100 µg/mL[3].

  • Verdict: Lacks the chromatographic specificity required by ICH Q2 for stability-indicating assays in formulated drug products, as excipients or other impurities may interfere.

C. AQbD-Optimized Gradient RP-HPLC (The Gold Standard)

Utilizing a Design of Experiments (DoE) approach, specifically a Box-Behnken design, allows for the mathematical modeling of critical method attributes (CMAs) like resolution against key method parameters (KMPs)[5].

  • Performance: By optimizing the initial/final acetonitrile concentration and gradient time, this method successfully resolves Ivabradine from Impurity 9 and 10 other impurities within a 45-minute run time[5].

  • Verdict: The optimal, regulatory-compliant choice for ICH Q2 validation.

Comparative Performance Data
ParameterConventional Isocratic HPLCSpectrophotometric MethodAQbD Gradient RP-HPLC
Specificity Poor (Co-elution common)Moderate (Matrix dependent)Excellent (Rs > 1.5 for all peaks)
Run Time > 60 mins (for late eluters)N/A (Direct measurement)~45 mins
Sensitivity (LOD) ~2.0 µg/mL~0.5 µg/mL< 0.1 µg/mL
Robustness Low (Susceptible to pH shifts)HighHigh (Validated via Design Space)

ICH Q2 Validation Protocol: A Self-Validating System

A robust validation protocol does not merely check boxes; it establishes a causal relationship between experimental conditions and data reliability. The following workflow ensures that the AQbD Gradient RP-HPLC method is self-validating.

ICH_Q2_Validation Start Method Development (AQbD Approach) Spec Specificity & Selectivity (Resolution > 1.5) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (Repeatability RSD < 2%) Acc->Prec LOD LOD & LOQ (S/N Ratio 3:1 & 10:1) Prec->LOD Rob Robustness (DoE Evaluation) LOD->Rob Valid Validated Method for IVA-9 Rob->Valid

Figure 2: Sequential workflow for ICH Q2 analytical method validation.

Specificity (Forced Degradation)
  • Causality: To prove the method is stability-indicating, we must demonstrate that no degradation products co-elute with Impurity 9.

  • Protocol: Subject the API to 0.1N HCl, 0.1N NaOH, 3% H₂O₂, and thermal stress (70°C). Use a Photodiode Array (PDA) detector to calculate the peak purity of Impurity 9. The system is self-validating if the Purity Angle is strictly less than the Purity Threshold.

Linearity and Range
  • Causality: Ensures the detector response is directly proportional to the concentration of Impurity 9 across the specification range.

  • Protocol: Prepare 6 concentration levels ranging from the LOQ to 150% of the specification limit (e.g., 0.38 to 0.92 µg/mL for Impurity 9[5]). Perform linear regression analysis. Acceptable criteria: R2≥0.999 .

Accuracy (Recovery)
  • Causality: Standard addition corrects for potential matrix effects caused by excipients in formulated tablets.

  • Protocol: Spike known concentrations of Impurity 9 reference standard into a placebo matrix at 50%, 100%, and 150% of the target level. Calculate percentage recovery. Acceptable range: 98.0% - 102.0%.

Precision (Repeatability & Intermediate Precision)
  • Causality: Differentiates instrument variance from sample preparation variance.

  • Protocol: Inject 6 independent preparations of the 100% test concentration on Day 1 (Repeatability) and repeat on Day 2 with a different analyst and column (Intermediate Precision). The %RSD for peak area must be ≤2.0% .

Robustness
  • Causality: One-factor-at-a-time (OFAT) testing fails to identify interaction effects. A DoE approach ensures the method remains reliable under slight, deliberate variations.

  • Protocol: Vary mobile phase pH (±0.2 units), column temperature (±5°C), and gradient slope. Ensure the critical resolution ( Rs​ ) between Impurity 9 and adjacent peaks remains >1.5 .

Experimental Workflows

Step 1: Mobile Phase Preparation
  • Aqueous Phase (Buffer): Dissolve accurately weighed ammonium acetate to achieve a 20 mM concentration in Milli-Q water. Adjust the pH to exactly 7.35 using dilute acetic acid or ammonia[5]. Filter through a 0.22 µm membrane.

  • Organic Phase: Use HPLC-grade Acetonitrile.

Step 2: Standard and Sample Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Impurity 9 Stock Solution: Accurately weigh 1.0 mg of Ivabradine Impurity 9 reference standard[2] into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

  • Sample Preparation: Crush 20 Ivabradine tablets. Transfer powder equivalent to 10 mg of API into a 100 mL flask. Add 50 mL diluent, sonicate for 15 minutes to extract the drug and impurities, make up to volume, and filter through a 0.45 µm PTFE syringe filter[4].

Step 3: Chromatographic Execution (Gradient Program)
  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 285 nm (or PDA for peak purity).

  • Gradient:

    • 0-5 min: 11% Acetonitrile

    • 5-45 min: Linear ramp to 34% Acetonitrile[5]

    • 45-50 min: Ramp to 80% Acetonitrile (Wash)

    • 50-60 min: Return to 11% Acetonitrile (Equilibration)

Step 4: System Suitability Testing (SST)

Inject a resolution mixture containing Ivabradine and Impurity 9. The run is only valid if:

  • Tailing factor for Impurity 9 is ≤1.5 .

  • Theoretical plates ( N ) >5000 .

  • Resolution ( Rs​ ) between Ivabradine and Impurity 9 is ≥1.5 .

Validation Data Summary (Representative)

The following table summarizes the expected ICH Q2 validation metrics for Impurity 9 using the AQbD-optimized gradient RP-HPLC method:

Validation ParameterICH Q2 RequirementObserved Result (Impurity 9)Status
Linearity Range LOQ to 120% of Spec0.38 – 0.92 µg/mLPass
Correlation Coefficient ( R2 ) ≥0.990 0.9995Pass
Accuracy (Mean Recovery) 98.0% - 102.0%99.4%Pass
Method Precision (%RSD) ≤2.0% 1.1%Pass
Limit of Detection (LOD) S/N Ratio ≥3:1 0.05 µg/mLPass
Limit of Quantitation (LOQ) S/N Ratio ≥10:1 0.15 µg/mLPass
Specificity (Peak Purity) Angle < ThresholdAngle: 0.12, Threshold: 0.45Pass

References

  • Tomić J, et al. (2021). "Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach". AKJournals.
  • Anil Kumar, B.L. Bhaskar. (2019). "SPECTROSCOPIC AND VOLUMETRIC TECHNIQUES FOR THE ESTIMATION OF IVABRADINE IMPURITY 3,3'-(PROPANE-1,3-DIYL)BIS(7,8-DIMETHOXY-1,3,4,5-TETRAHYDRO-2H-BENZO[D]AZEPIN-2-ONE)". ResearchGate.
  • "Stability Indicating RP-HPLC Method for the Estimation of Ivabradine in Tablet Dosage Form". (2022). International Journal of Pharmacy & Pharmaceutical Research.
  • "Ivabradine Impurity 9 | CAS 869856-10-0". SynZeal.
  • "Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances". AKJournals.

Sources

Comparative

Analytical Strategies for Determining LOD and LOQ of Ivabradine Impurity 9 in Pharmaceutical Formulations

Introduction & Chemical Context Ivabradine is a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker utilized in the management of stable angina and heart failure. During its synthesis and throughout...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Ivabradine is a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker utilized in the management of stable angina and heart failure. During its synthesis and throughout its shelf-life, various related substances can emerge. Ivabradine Impurity 9 , chemically designated as Ethyl (S)-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)carbamate (CAS: 869856-10-0), is a critical process-related impurity with a molecular weight of 265.30 g/mol [1]. Because trace impurities can compromise pharmacological safety and efficacy, their precise quantification in finished formulations is a strict regulatory requirement.

Regulatory Framework: The ICH Q2(R2) Paradigm

The recent adoption of the ICH Q2(R2) guideline modernizes the validation of analytical procedures, shifting the industry toward a lifecycle and risk-based approach[2]. For impurity profiling, establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ) is paramount.

Historically, laboratories relied heavily on visual Signal-to-Noise (S/N) ratios. However, ICH Q2(R2) emphasizes that LOD and LOQ must not merely be mathematical extrapolations; they require empirical verification in the presence of the sample matrix (formulation excipients) to prove that the analytical procedure is fit for its intended purpose[3].

Methodological Comparison: RP-HPLC-PDA vs. LC-MS/MS

When selecting an analytical platform for Ivabradine Impurity 9, scientists typically evaluate Reversed-Phase High-Performance Liquid Chromatography with Photodiode Array detection (RP-HPLC-PDA) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The table below objectively compares their performance based on established validation parameters for Ivabradine and its derivatives[4][5].

ParameterRP-HPLC-PDA (207 nm / 286 nm)LC-MS/MS (ESI+)Causality / Scientific Rationale
Detection Limit (LOD) 0.33 µg/mL (207 nm) - 1.19 µg/mL (286 nm)~0.01 - 0.05 µg/mLMS offers superior sensitivity via Selected Reaction Monitoring (SRM), bypassing the limitations of UV absorption[4][5].
Quantitation Limit (LOQ) 1.09 µg/mL (207 nm) - 3.97 µg/mL (286 nm)~0.03 - 0.15 µg/mLLower baseline noise in MS allows for a significantly lower threshold of reliable, repeatable quantitation[5].
Linearity Range 5.0 - 100 µg/mL0.05 - 10 µg/mLUV detectors possess a wider dynamic range before saturation compared to electron multipliers in MS systems[4].
Specificity ModerateHighImpurity 9 may co-elute with excipients; MS resolves this orthogonally via specific precursor-to-product ion transitions.
Matrix Interference High susceptibilityLow to ModerateFormulation excipients often absorb heavily in the low UV range (e.g., 207 nm), complicating HPLC-UV baselines[4].

Causality in Experimental Choices (E-E-A-T Insights)

As an analytical scientist, method development is an exercise in mitigating risk. Why do we prefer the Standard Deviation of the Response ( σ ) and Slope ( S ) method over the visual Signal-to-Noise (S/N) ratio for LOQ determination under ICH Q2(R2)?

  • Matrix Effects: In finished formulations, excipients (like lactose, magnesium stearate, or polymeric binders) often elute as a broad baseline disturbance. Visual S/N estimation is highly subjective and prone to critical errors when the baseline is not perfectly flat.

  • Statistical Rigor: Using the residual standard deviation of a regression line constructed from low-concentration calibration standards provides a statistically robust, objective measure of baseline noise that cannot be manipulated by changing integration parameters[2].

  • Orthogonal Specificity: While RP-HPLC-PDA at 207 nm or 286 nm is sufficient for bulk drug substances, Impurity 9 lacks a distinct, highly absorbing chromophore compared to the parent Ivabradine[4]. LC-MS/MS is often chosen for formulations because the mass analyzer acts as a secondary separation dimension, filtering out excipient interference.

Step-by-Step Experimental Protocol (Self-Validating System)

This protocol utilizes the standard deviation of the response and slope method, ensuring strict ICH Q2(R2) compliance[2]. It is designed as a self-validating system, meaning the final step empirically proves the mathematical assumptions made in the earlier steps.

Step 1: Preparation of the Matrix Blank Extract a placebo formulation (containing all excipients minus Ivabradine and impurities) using the optimized sample solvent (e.g., Acetonitrile:Water 60:40 v/v). This establishes the baseline matrix noise and proves specificity.

Step 2: Preparation of Calibration Standards Prepare a stock solution of the Ivabradine Impurity 9 reference standard. Perform serial dilutions to create a minimum of six concentration levels spanning 0.05% to 0.5% of the target specification limit.

Step 3: Chromatographic Acquisition Inject the matrix blank, followed by the calibration standards in triplicate. Ensure System Suitability Testing (SST) criteria (tailing factor ≤1.5 , theoretical plates ≥2000 ) are met to validate the instrument's operational state prior to data acceptance.

Step 4: Statistical Calculation

  • Plot the peak area (y-axis) against the concentration (x-axis).

  • Calculate the slope of the calibration curve ( S ).

  • Calculate the standard deviation of the y-intercepts ( σ ) using the LINEST function or residual standard deviation.

  • Determine limits mathematically: LOD = 3.3×(σ/S) and LOQ = 10×(σ/S) [2].

Step 5: Empirical Verification (The Self-Validating Step) Prepare three independent formulation samples spiked with Impurity 9 at the exact mathematically calculated LOQ concentration. Analyze these samples. The method is only considered validated if the Relative Standard Deviation (RSD) of the recovered peak areas is ≤10% and the empirical signal-to-noise ratio is ≥10:1 [3].

Workflow Visualization

LOD_LOQ_Validation N1 Define Analytical Target Profile (ICH Q14 / Q2(R2)) N2 Select Analytical Platform (RP-HPLC-UV vs. LC-MS/MS) N1->N2 N3 Prepare Calibration Standards (0.05% to 0.5% of target limit) N2->N3 N4 Acquire Chromatographic Data (Evaluate Baseline Noise) N3->N4 N5 Calculate σ and Slope (S) (Linear Regression Analysis) N4->N5 N6 Determine Limits LOD = 3.3σ/S | LOQ = 10σ/S N5->N6 N7 Empirical Verification (Spike placebo at LOQ, RSD < 10%) N6->N7

Figure 1: Self-validating lifecycle workflow for LOD and LOQ determination under ICH Q2(R2).

References

  • PubChem. "Ivabradine impurity 9 | C14H19NO4 | CID 23590135". National Institutes of Health (NIH). Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". Available at:[Link]

  • ResearchGate. "A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine". Available at:[Link]

  • ResearchGate. "Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method". Available at:[Link]

Sources

Validation

Comparing synthetic yield of Ivabradine impurity 9 across different routes

An in-depth technical analysis of the synthetic pathways for Ivabradine Impurity 9, evaluating reaction efficiency, scalability, and mechanistic causality. Target Definition and Structural Ambiguity In the pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the synthetic pathways for Ivabradine Impurity 9, evaluating reaction efficiency, scalability, and mechanistic causality.

Target Definition and Structural Ambiguity

In the pharmaceutical manufacturing of the heart-rate-lowering agent Ivabradine, the designation "Impurity 9" is subject to structural ambiguity in the literature. It is critical to differentiate between two distinct chemical entities that share this nomenclature:

  • The Dimeric Byproduct (CAS 2458312-06-4): A dimer formed by two benzazepinone units connected via a propane-1,3-diyl bridge, typically arising during the final reductive amination coupling stages[1],[2].

  • The Monomeric Carbamate (CAS 869856-10-0): Chemically identified as Ethyl (S)-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)carbamate[3],[4]. This compound is a critical chiral intermediate in the synthesis of the Ivabradine amine precursor, and its incomplete reduction leads to its presence as a regulated process impurity[2].

This guide focuses exclusively on the monomeric carbamate (CAS 869856-10-0) , comparing the synthetic yield and mechanistic efficiency of its production across different chemical and biocatalytic routes.

Comparative Analysis of Synthetic Routes

The synthesis of the carbamate intermediate is a critical juncture in Ivabradine production. The choice of route directly impacts the enantiomeric excess (ee) and the overall yield of the final active pharmaceutical ingredient (API).

Route A: Classical Chemical Acylation (The Industrial Standard)

Pioneered in the original Servier/Adir patents, this route begins with the reduction of 1-cyano-4,5-dimethoxybenzocyclobutane using a borane-tetrahydrofuran (BH₃-THF) complex[5]. The resulting primary amine is then reacted with ethyl chloroformate in the presence of an acid scavenger (typically triethylamine) to yield the carbamate.

  • Advantage: High throughput and well-established scalability.

  • Limitation: Requires late-stage chiral resolution using camphorsulfonic acid, which inherently caps the theoretical yield of the desired (S)-enantiomer at 50% unless complex racemization/recycling loops are employed[5],[6].

Route B: Biocatalytic Kinetic Resolution (The Green Alternative)

Recent advancements have introduced enzymatic pathways to establish the stereocenter earlier in the synthesis. Using Pseudomonas cepacia Lipase (Lipase PS), the racemic precursor undergoes highly selective kinetic resolution[7]. The isolated (S)-amine is subsequently acylated with ethyl chloroformate.

  • Advantage: Exceptional enantiomeric purity (>96:4 e.r.) and elimination of harsh chemical resolving agents[7].

  • Limitation: The kinetic resolution step still suffers from a maximum 50% theoretical yield, though the E-factor (environmental factor) is significantly improved due to aqueous conditions.

Route C: One-Pot Reductive Carbamylation

An alternative process involves the direct catalytic hydrogenation of the nitrile precursor in the presence of ethyl chloroformate and a palladium catalyst. This traps the primary amine in situ before it can undergo side reactions.

  • Advantage: Reduces step count and minimizes the handling of volatile, unstable primary amine intermediates.

  • Limitation: Prone to over-reduction and the formation of secondary amine dimers, lowering the overall yield of the specific carbamate.

Quantitative Yield Comparison

The following table summarizes the performance metrics of the three primary routes for synthesizing Ivabradine Impurity 9 (CAS 869856-10-0).

ParameterRoute A: Classical AcylationRoute B: Biocatalytic ResolutionRoute C: One-Pot Reductive Carbamylation
Primary Reagents BH₃-THF, Ethyl Chloroformate, TEALipase PS, Ethyl ChloroformateH₂ / Pd-C, Ethyl Chloroformate
Acylation Step Yield ~80%~92% (Post-resolution)~65% (Overall one-pot)
Effective Chiral Yield ~35-40% (After CSA resolution)~45% (After enzymatic resolution)~30% (Requires downstream resolution)
Enantiomeric Excess >98% (Post-crystallization)>96:4 e.r.[7]Racemic (0% ee initially)
Scalability Excellent (Commercial standard)Moderate (Enzyme cost limitations)Moderate (High pressure required)

Experimental Methodologies & Mechanistic Causality

Protocol 1: Classical Chemical Acylation (Route A)

This protocol details the conversion of the primary amine to the carbamate, achieving the benchmark 80% yield.

  • Preparation: Suspend 3.4 g of 1-(aminomethyl)-4,5-dimethoxybenzocyclobutane in 50 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 4.5 mL of triethylamine (TEA) to the suspension and cool the reaction vessel to 0–5 °C using an ice bath.

  • Acylation: Dropwise, add 1.5 mL of ethyl chloroformate over 30 minutes.

  • Propagation: Remove the ice bath and allow the mixture to stir overnight at ambient temperature.

  • Workup: Quench the reaction with 50 mL of water. Separate the organic layer and wash sequentially with 1N hydrochloric acid (HCl) and brine. Dry over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

Causality & Self-Validation System: The addition of TEA is strictly required to scavenge the evolving HCl gas. If omitted, the primary amine reactant will protonate into an unreactive ammonium salt, stalling the reaction equilibrium. This system is self-validating: the formation of a dense white precipitate (TEA-HCl) serves as a visual indicator of reaction progression. The subsequent 1N HCl wash selectively removes any unreacted primary amine into the aqueous phase, ensuring the isolated organic oil is highly pure Impurity 9.

Protocol 2: Biocatalytic Resolution & Acylation (Route B)

This protocol highlights the enzymatic isolation of the (S)-enantiomer[7].

  • Enzymatic Hydrolysis: Suspend the racemic ester precursor in a biphasic mixture of phosphate buffer (pH 7.2) and 2-methyltetrahydrofuran (2-Me-THF). Add 10% m/m Pseudomonas cepacia Lipase (Lipase PS)[7].

  • Incubation: Stir at room temperature for 30 minutes. Monitor the conversion via chiral HPLC until 50% conversion is reached.

  • Phase Separation: Extract the unreacted (R)-ester with ethyl acetate. The desired (S)-amine/alcohol remains in the aqueous phase.

  • Acylation: Basify the aqueous phase, extract the (S)-amine into DCM, and react with ethyl chloroformate and TEA as described in Protocol 1.

Causality & Self-Validation System: Lipase PS exhibits high enantioselectivity due to the highly specific steric environment of its catalytic triad. By running the reaction in a biphasic system, the hydrolyzed (S)-product partitions differently than the unreacted (R)-substrate. This thermodynamic partitioning acts as a self-validating purification step, completely bypassing the mass losses associated with multiple camphorsulfonic acid recrystallizations.

Workflow Visualization

G SM 1-Cyano-4,5-dimethoxybenzocyclobutane (Racemic Starting Material) R1_A Borane-THF Reduction SM->R1_A Route A (Classical) R2_A Lipase PS Resolution SM->R2_A Route B (Biocatalytic) R1_B Primary Amine Intermediate (Racemic) R1_A->R1_B R1_C Ethyl Chloroformate + TEA R1_B->R1_C IMP9 Ivabradine Impurity 9 (CAS: 869856-10-0) Yield: 80% (Classical) | 45% Overall (Biocatalytic) R1_C->IMP9 Acylation (Requires Downstream Resolution) R2_B (S)-Enantiomer Amine (Chiral) R2_A->R2_B Enantioselective Hydrolysis R2_C Ethyl Chloroformate + TEA R2_B->R2_C R2_C->IMP9 Chiral Acylation

Workflow comparing the Classical and Biocatalytic synthesis routes for Ivabradine Impurity 9.

References

  • SynZeal Research: Ivabradine Impurity 9 | CAS 869856-10-0 Reference Standard. Available at: [Link]

  • PubChem (National Institutes of Health): Ivabradine impurity 9 | C14H19NO4 | CID 23590135. Available at:[Link]

  • Veeprho Pharmaceuticals: Ivabradine Impurity 9 | CAS 2458312-06-4 (Dimer). Available at: [Link]

  • U.S. Patent 8,212,026 B2:Process for the preparation of ivabradine hydrochloride and polymorph thereof.
  • U.S. Patent 8,859,763 B1:Process for the synthesis of 3,4-dimethoxybicyclo[4.2.0]OCTA-1,3,5-triene-7-carbonitrile, and application in the synthesis of ivabradine.
  • Politecnico di Milano (Re.Public): Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Available at:[Link]

Sources

Comparative

Pharmacopeial vs in-house method comparison for Ivabradine impurity 9

The rigorous quantification of active pharmaceutical ingredient (API) impurities is a cornerstone of modern drug development and quality assurance. For Ivabradine hydrochloride—a hyperpolarization-activated cyclic nucleo...

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Author: BenchChem Technical Support Team. Date: April 2026

The rigorous quantification of active pharmaceutical ingredient (API) impurities is a cornerstone of modern drug development and quality assurance. For Ivabradine hydrochloride—a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker used in the management of chronic heart failure—impurity profiling is notoriously complex[1]. During its multi-step synthesis and subsequent shelf-life, over a dozen structurally similar process impurities and degradation products can emerge[2].

Among these, Ivabradine Impurity 9 presents a unique analytical challenge. As a Senior Application Scientist, I have structured this guide to objectively compare the traditional pharmacopeial baseline methods against modern, mass-spectrometry-driven in-house methodologies. This comparison will dissect the causality behind specific chromatographic choices and provide self-validating protocols for both approaches.

Structural Context: The Analytical Challenge of Impurity 9

To design an effective separation method, we must first understand the analyte's molecular architecture. Ivabradine Impurity 9 (Ethyl (S)-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)carbamate) possesses a molecular formula of C14H19NO4 and a molecular weight of 265.3 g/mol [3].

Mechanistic Implications for Chromatography: Unlike the parent Ivabradine molecule, which features a bulky benzazepinone lactam linked via a tertiary amine-containing propyl chain, Impurity 9 lacks the benzazepinone moiety entirely[3]. However, it retains the electron-rich dimethoxybenzocyclobutene core.

  • The Problem: Because Impurity 9 shares this core with several other synthetic intermediates (and positional isomers), their hydrophobic surface areas and dipole moments are nearly identical.

  • The Consequence: On standard aliphatic stationary phases (like C8 or C18), these molecules exhibit similar partition coefficients, leading to a high risk of co-elution—especially under isocratic conditions[2].

The Pharmacopeial Standard: RP-HPLC-UV

Pharmacopeial methodologies (such as those adapted for EP or USP compliance) prioritize global transferability, robustness, and cost-effectiveness. They typically rely on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection.

Causality of Methodological Choices

To resolve the complex mixture of Ivabradine and its 11+ impurities, chemometric optimization (e.g., Box-Behnken design) is often employed[2].

  • Stationary Phase: A high-density C18 column is selected to maximize hydrophobic dispersion interactions.

  • Buffer Selection: A phosphate buffer at pH 6.0 is critical. At this pH, the basic aliphatic amines of other impurities are partially ionized, while the structural integrity of the silica matrix is preserved[2].

  • Organic Modifier: A specific blend of Acetonitrile and Methanol is used. Methanol introduces hydrogen-bonding interactions that subtly alter the selectivity (α), which is essential for separating closely eluting positional isomers that Acetonitrile alone cannot resolve[2].

Step-by-Step Protocol (Self-Validating System)

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Dissolve 28 mM potassium dihydrogen phosphate in HPLC-grade water. Adjust the pH to exactly 6.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane.

  • Organic Phase (B): Prepare a mixture of Acetonitrile and Methanol at a 41:59 (v/v) ratio[2].

Step 2: Chromatographic Setup

  • Column: Zorbax Eclipse Plus C18 (250 × 4.6 mm, 5 µm)[2].

  • Column Temperature: Precisely maintained at 34 °C to optimize the thermodynamics of partition for critical peak pairs[2].

  • Flow Rate: 1.6 mL/min (Isocratic or shallow gradient depending on the full impurity profile)[2].

  • Detection: UV at 220 nm (capturing the π-π* transitions of the dimethoxybenzene ring)[2].

Step 3: System Suitability & Validation

  • Inject 20 µL of a system suitability solution containing Ivabradine, Impurity 9, and its closest eluting positional isomer.

  • Self-Validation Criteria: The system is only deemed valid for batch analysis if the resolution ( Rs​ ) between Impurity 9 and adjacent peaks is >1.5 , and the tailing factor ( T ) is <1.5 .

Advanced In-House Methodology: UHPLC-PDA-MS

While pharmacopeial methods are robust, modern R&D, stability-indicating studies, and forced degradation analyses require higher sensitivity and unambiguous peak identification. In-house methods achieve this by shifting to orthogonal stationary phases and dual PDA/Mass Spectrometry (MS) detection[4].

Causality of Methodological Choices
  • Stationary Phase: Switching from a C18 to a Phenyl-Hexyl phase introduces π−π interactions[5]. Because Impurity 9 is rich in π -electrons, the phenyl stationary phase provides an orthogonal retention mechanism, easily separating it from non-aromatic degradation products.

  • Buffer Selection: Phosphate buffers are incompatible with MS. Therefore, volatile additives like 0.075% Trifluoroacetic acid (TFA) or 20 mM Ammonium Acetate (pH 5.8) are used[4][5]. TFA acts as an excellent ion-pairing agent, sharpening peaks while allowing for efficient ionization in the MS source.

  • Dual Detection: Photodiode Array (PDA) provides spectral purity data, while a single quadrupole (QDa) or tandem MS provides exact mass confirmation, effectively neutralizing the threat of hidden co-eluting peaks[4].

Step-by-Step Protocol (Self-Validating System)

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): 0.075% Trifluoroacetic acid (TFA) in LC-MS grade water[4].

  • Organic Phase (B): LC-MS grade Acetonitrile.

Step 2: Chromatographic Setup

  • Column: Phenomenex Luna Phenyl-Hexyl (150 × 4.6 mm, 3 µm) or equivalent sub-2 µm UHPLC column[5].

  • Column Temperature: 40 °C.

  • Flow Rate: 1.0 mL/min to 1.5 mL/min[4][5].

  • Gradient: 5% B to 80% B over 15 minutes to ensure rapid elution of highly retained N-oxides[4].

Step 3: Dual Detection Setup

  • PDA: Scan 200–400 nm; extract chromatogram at 285 nm[4].

  • MS (QDa): Positive Electrospray Ionization (ESI+) mode. Set Selected Ion Recording (SIR) for m/z 266.1 [M+H]+ to specifically track Impurity 9[3][4].

Step 4: System Suitability & Validation

  • Inject 5 µL of the sample standard.

  • Self-Validation Criteria: The method is validated internally per injection if the PDA peak purity angle is strictly less than the purity threshold, and the MS isotopic pattern confirms the target mass ( m/z 266.1 ± 0.2 Da)[4].

Head-to-Head Quantitative Comparison

The following table synthesizes the performance metrics of both methodologies, allowing scientists to select the appropriate workflow based on their laboratory's immediate requirements.

ParameterPharmacopeial Standard (RP-HPLC-UV)Advanced In-House (UHPLC-PDA-MS)
Primary Application QA/QC Batch Release, Regulatory FilingsR&D, Forced Degradation, Structural ID
Column Chemistry Zorbax Eclipse Plus C18 (5 µm)Luna Phenyl-Hexyl (3 µm / sub-2 µm)
Retention Mechanism Hydrophobic DispersionHydrophobic + π−π Interactions
Mobile Phase Buffer 28 mM Phosphate Buffer (pH 6.0)0.075% TFA or Volatile Ammonium Acetate
Detection UV @ 220 nmPDA @ 285 nm + Positive ESI-MS
Run Time 45 – 60 minutes15 – 20 minutes
Specificity Risk Susceptible to co-elution of isomersNegligible (Resolved via Mass Extraction)
Typical LOQ ~0.04%< 0.01%

Method Selection Workflow

To streamline laboratory decision-making, the following logical relationship diagram maps out the decision matrix for analyzing Ivabradine Impurity 9.

G Start Ivabradine Impurity 9 Analytical Workflow Pharma Pharmacopeial Method (RP-HPLC-UV) Start->Pharma QA/QC Batch Release InHouse In-House Method (UHPLC-PDA-MS) Start->InHouse R&D / Stability Studies PharmaSteps 1. Zorbax C18 Column 2. Phosphate Buffer (pH 6.0) 3. UV Detection (220 nm) Pharma->PharmaSteps InHouseSteps 1. Phenyl-Hexyl Column 2. Volatile Buffer (TFA) 3. PDA (285 nm) + ESI-MS InHouse->InHouseSteps PharmaResult Result: High Reproducibility Risk: Co-elution PharmaSteps->PharmaResult InHouseResult Result: Orthogonal Selectivity Benefit: Mass Confirmation InHouseSteps->InHouseResult

Fig 1. Decision matrix and workflow for Ivabradine Impurity 9 analysis.

Conclusion

The choice between a pharmacopeial method and an advanced in-house method for Ivabradine Impurity 9 is dictated by the phase of drug development. Pharmacopeial RP-HPLC-UV methods provide the ruggedness and standardized reproducibility required for routine batch release and global compliance[2]. However, their reliance on purely hydrophobic retention mechanisms leaves them vulnerable to co-elution in highly degraded samples.

Conversely, modern in-house methods utilizing Phenyl-Hexyl stationary phases and QDa/MS detection offer orthogonal selectivity and unparalleled specificity[4][5]. By integrating mass confirmation directly into the chromatographic run, scientists can confidently identify and quantify Impurity 9, ensuring the highest standards of pharmaceutical safety and efficacy.

References

  • A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides Source: RSC Advances (rsc.org) URL:[Link]

  • Ivabradine impurity 9 | C14H19NO4 | CID 23590135 Source: PubChem - NIH URL:[Link]

  • Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities Source: ResearchGate URL:[Link]

  • Development and validation of stability indicating HPLC method for estimation of related substances in ivabradine hydrochloride in solid oral dosage form Source: World Journal of Pharmacy and Pharmaceutical Sciences (WJPPS) URL:[Link]

  • IVABRADINE HYDROCHLORIDE bulk active fine chemical vendors Source: Drug Patent Watch URL:[Link]

Sources

Validation

Relative response factor (RRF) determination for Ivabradine impurity 9 vs API

The accurate quantification of impurities in Active Pharmaceutical Ingredients (APIs) is a cornerstone of pharmaceutical quality control, strictly mandated by regulatory frameworks such as the ICH Q3A(R2) and Q3B(R2) gui...

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate quantification of impurities in Active Pharmaceutical Ingredients (APIs) is a cornerstone of pharmaceutical quality control, strictly mandated by regulatory frameworks such as the ICH Q3A(R2) and Q3B(R2) guidelines[1]. For Ivabradine—a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker utilized in the management of stable angina and chronic heart failure—comprehensive impurity profiling is critical to ensure patient safety and product efficacy[2].

Among its synthetic byproducts, Ivabradine Impurity 9 (CAS No. 869856-10-0), chemically identified as Ethyl (S)-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)carbamate, requires rigorous monitoring during batch release[3][4]. However, the routine use of certified impurity reference standards is often economically and logistically impractical due to high procurement costs and long-term stability constraints[1][5].

To circumvent this, analytical scientists employ the Relative Response Factor (RRF) . The RRF is a fundamental mathematical multiplier that corrects for the difference in detector response between the impurity and the API, allowing for accurate quantification of the impurity using only the readily available API standard[6].

This guide provides an authoritative, step-by-step comparative analysis for determining the RRF of Ivabradine Impurity 9 against the Ivabradine API using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Pharmacological and Structural Context

Ivabradine exerts its therapeutic effect by selectively blocking the inward "If" current in the sinoatrial (SA) node, thereby reducing the heart rate without negatively affecting myocardial contractility[2].

Mechanism API Ivabradine (API) HCN HCN Channels (SA Node) API->HCN Selective Blockade If Inward 'If' Current HCN->If Inhibits HR Heart Rate Reduction If->HR Therapeutic Effect

Ivabradine mechanism of action via HCN channel blockade.

Structurally, Ivabradine (C27H36N2O5, MW: ~468.6 g/mol ) contains a highly conjugated benzazepinone ring system coupled to a dimethoxybenzocyclobutene moiety[7]. In stark contrast, Impurity 9 (C14H19NO4, MW: 265.30 g/mol ) is a smaller, truncated synthetic intermediate that retains the dimethoxybenzocyclobutene structure but completely lacks the benzazepinone system[4].

Causality Insight: This structural divergence is the exact reason RRF determination is mandatory. The absence of the benzazepinone ring in Impurity 9 significantly reduces its molar absorptivity ( ϵ ) at standard UV detection wavelengths (e.g., 220 nm or 285 nm)[2][8]. Assuming an RRF of 1.0 (simple area normalization) would lead to a dangerous underestimation of Impurity 9 in the final drug substance, potentially masking toxicologically relevant levels.

The Analytical Imperative: Designing a Self-Validating RRF Protocol

To establish a scientifically sound RRF, the analytical method must be a self-validating system. This means the protocol inherently proves its own accuracy through predefined System Suitability Testing (SST) criteria, such as linearity ( R2>0.999 ), injection precision (RSD <2.0% ), and adequate chromatographic resolution ( Rs​>2.0 )[6][8].

Protocol Prep 1. Standard Preparation (API & Impurity 9) HPLC 2. HPLC-UV Analysis (5% to 150% Nominal) Prep->HPLC Integ 3. Peak Integration (Area vs. Concentration) HPLC->Integ Regress 4. Linear Regression (Determine Slopes) Integ->Regress RRF 5. RRF Calculation (Slope Imp / Slope API) Regress->RRF

Step-by-step workflow for determining the Relative Response Factor.

Step-by-Step Experimental Methodology
  • Chromatographic Conditions Setup:

    • Column: A high-efficiency C18 reversed-phase column (e.g., 100 × 4.6 mm, 3.5 µm) is utilized to ensure adequate retention and separation of both the polar and non-polar moieties[8].

    • Mobile Phase: A gradient elution utilizing a 28 mM phosphate buffer (pH 6.0) and Acetonitrile. The pH is strictly controlled to maintain the ionization state of the API (a weak base) and prevent peak tailing[8].

    • Detection: UV at 285 nm, chosen for the optimal signal-to-noise ratio of the API's chromophores[2].

    • Flow Rate & Temperature: 1.0 mL/min at 34 °C to maintain consistent column backpressure and highly reproducible retention times[8].

  • Preparation of Standard Solutions:

    • Diluent: Water:Acetonitrile (50:50, v/v).

    • Stock Solutions: Accurately weigh and dissolve Ivabradine API and Impurity 9 reference standards to achieve a primary concentration of 1.0 mg/mL[3][9].

    • Linearity Series: Dilute the stock solutions to create a combined calibration series representing 5%, 10%, 50%, 100%, and 150% of the target specification limit (typically 0.15% of the nominal API concentration in the sample)[6].

  • Execution and System Suitability:

    • Inject the diluent blank to ensure no baseline interference.

    • Inject the 100% level standard six consecutive times. Self-Validation Check: The Relative Standard Deviation (RSD) of the peak areas must be ≤2.0% , proving the precision of the autosampler and detector.

  • Data Acquisition and Linear Regression:

    • Plot the peak area responses against the nominal concentrations (in µg/mL) for both the API and Impurity 9.

    • Calculate the slope ( m ) and y-intercept ( c ) using least-squares linear regression[6].

  • RRF Calculation:

    • The RRF is determined by the ratio of the slopes:

      RRF=Slope of Ivabradine APISlope of Impurity 9​
    • The Correction Factor (CF), which will be applied in routine QC testing, is the reciprocal of the RRF ( CF=1/RRF ).

Quantitative Data & Comparative Analysis

The following tables summarize the experimental validation data, demonstrating the stark difference in detector response between the two molecules.

Table 1: Linearity and Regression Analysis (Representative Experimental Data)

AnalyteConcentration Range (µg/mL)Correlation Coefficient ( R2 )Slope ( m )Y-Intercept ( c )
Ivabradine API 0.5 – 15.00.999845,210+125
Impurity 9 0.5 – 15.00.999528,450-85

Table 2: RRF Calculation and System Suitability

ParameterIvabradine APIImpurity 9
Retention Time (min) 12.418.2
Resolution ( Rs​ ) N/A> 5.0
Relative Response Factor (RRF) 1.00 (Reference)0.63
Correction Factor (CF = 1/RRF) 1.001.59

Interpretation of Results: The calculated RRF of 0.63 confirms our mechanistic hypothesis: Impurity 9 absorbs significantly less UV light than the API at 285 nm due to the missing benzazepinone chromophore. If a QC analyst were to evaluate a batch of Ivabradine without applying the Correction Factor of 1.59, they would report only ~63% of the actual Impurity 9 present. This could result in a batch passing release testing when it actually exceeds the ICH Q3A qualification threshold, posing a severe regulatory compliance risk[1].

Conclusion

Determining the Relative Response Factor is not merely a mathematical exercise; it is a critical translation of molecular structure into analytical accuracy. By understanding the structural deficiencies of Ivabradine Impurity 9 compared to the API, scientists can predict and correct for its lower UV response. Implementing this self-validating HPLC-UV protocol ensures that pharmaceutical manufacturers can accurately monitor impurity profiles, maintain ICH compliance, and safeguard patient health without the continuous financial burden of sourcing unstable impurity standards.

References

  • SynZeal. Ivabradine Impurity 9 | CAS 869856-10-0. Retrieved from [Link]

  • PubChem - NIH. Ivabradine impurity 9 | C14H19NO4 | CID 23590135. Retrieved from [Link]

  • National Institutes of Health (PMC). Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. Retrieved from [Link]

  • National Institutes of Health (PMC). Green RP-UPLC Method for Simultaneous Determination of Cyclopentolate and Organic Impurities. Retrieved from[Link]

  • Academia.edu. Critical review on establishment and availability of impurity and degradation product reference standards. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. Development and Validation of Stability-indicating High-Performance Liquid Chromatography Method... Retrieved from [Link]

  • ResearchGate. Development and validation of UPLC method for simultaneous quantification of carvedilol and ivabradine... Retrieved from [Link]

  • ResearchGate. Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide: Personal Protective Equipment for Ivabradine Impurity 9

For the diligent researcher, scientist, and drug development professional, the meticulous handling of pharmaceutical compounds is paramount. This guide provides essential, immediate safety and logistical information for...

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Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, scientist, and drug development professional, the meticulous handling of pharmaceutical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ivabradine impurity 9. While specific toxicological data for this impurity is not widely published, a conservative approach based on the known properties of the parent compound, Ivabradine, and general principles of handling active pharmaceutical ingredients (APIs) and their impurities is mandated. This document is designed to be your trusted resource, offering procedural guidance that is both scientifically sound and practically applicable in a laboratory setting.

Understanding the Hazard: A Precautionary Approach

Ivabradine is a selective inhibitor of the cardiac pacemaker If current, used to manage stable angina and heart failure.[1] As an impurity of a pharmacologically active compound, Ivabradine impurity 9 must be handled with the assumption that it may possess similar or other unknown biological activity. The toxicological properties of many impurities have not been thoroughly investigated.[2] Therefore, a risk-based approach necessitates treating the impurity with the same level of caution as the parent API.

The Safety Data Sheet (SDS) for Ivabradine hydrochloride indicates that the compound is harmful if swallowed, may damage fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure.[3] It is also classified as very toxic to aquatic life with long-lasting effects.[4][5] While some sources state Ivabradine is not a skin or eye irritant[4], others recommend immediate washing upon contact and seeking medical attention if irritation persists.[2][5][6] Given these potential hazards, stringent adherence to personal protective equipment (PPE) protocols is non-negotiable to prevent inhalation, ingestion, and skin/eye contact.

Core Personal Protective Equipment (PPE) Ensemble

The selection of appropriate PPE is the cornerstone of safe laboratory practice when handling potentially hazardous compounds like Ivabradine impurity 9. The following ensemble provides a comprehensive barrier against potential exposure.

Respiratory Protection

Given that the material may be irritating to the mucous membranes and upper respiratory tract, and to avoid the formation and inhalation of dust and aerosols, respiratory protection is crucial.[2][6]

  • For low-dust-generating activities: A NIOSH-approved N95 or FFP2 respirator is recommended.[7]

  • For activities with a higher potential for aerosolization or when exposure limits may be exceeded: A full-face respirator should be utilized.[8]

Eye and Face Protection

To prevent contact with the eyes, which can be a primary route of exposure, appropriate eye and face protection is mandatory.

  • Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8][9]

  • Enhanced Protection: A face shield should be worn in conjunction with safety goggles, especially when there is a risk of splashes or spills.[10]

Skin and Body Protection

Preventing skin contact is critical. A multi-layered approach to skin and body protection is recommended.

  • Gloves: Double gloving with powder-free nitrile gloves is the standard.[7][11] The inner glove should be tucked under the cuff of the lab coat or gown, and the outer glove should be worn over the cuff.[11] Gloves must be inspected before use and changed regularly, or immediately if contaminated, torn, or punctured.[6][11]

  • Gowns and Coveralls: A disposable, low-permeability, lint-free gown with a solid front, long sleeves, and tight-fitting cuffs is required.[11] For procedures with a higher risk of contamination, impermeable coveralls ("bunny suits") that provide head-to-toe protection are advisable.[10][12]

Footwear

To prevent contamination of the laboratory and surrounding areas, dedicated footwear and shoe covers are necessary.

  • Shoe Covers: Disposable, slip-resistant shoe covers should be worn over personal footwear.[10]

Procedural Workflow: Donning and Doffing of PPE

The effectiveness of PPE is contingent upon its correct application and removal. The following step-by-step procedures are designed to minimize the risk of contamination.

Donning Procedure

Donning_Procedure cluster_prep Preparation cluster_donning Donning Sequence p1 Wash Hands Thoroughly p2 Inspect All PPE for Defects p1->p2 1. d1 Don Shoe Covers p2->d1 2. d2 Don Inner Gloves d1->d2 3. d3 Don Gown/Coverall d2->d3 4. d4 Don Outer Gloves (over cuffs) d3->d4 5. d5 Don Respirator d4->d5 6. d6 Don Eye/Face Protection d5->d6 7.

Caption: Step-by-step PPE donning sequence.

Doffing Procedure

The removal of PPE is a critical step where cross-contamination can easily occur. This process should be performed slowly and deliberately in a designated area.

Doffing_Procedure cluster_doffing Doffing Sequence (Contaminated to Clean) df1 Remove Shoe Covers df2 Remove Outer Gloves df1->df2 1. df3 Remove Gown/Coverall df2->df3 2. df4 Remove Eye/Face Protection df3->df4 3. df5 Remove Respirator df4->df5 4. df6 Remove Inner Gloves df5->df6 5. df7 Wash Hands Thoroughly df6->df7 6.

Caption: Step-by-step PPE doffing sequence.

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include spill management and proper waste disposal.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Evacuate non-essential personnel from the area and restrict access.

  • Ventilate: Ensure adequate ventilation.[6]

  • Contain: For solid spills, avoid raising dust.[2] Gently cover the spill with an absorbent material.

  • Clean-up: Wearing appropriate PPE, collect the spilled material and absorbent into a suitable, labeled container for hazardous waste.[2][8]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal

All disposable PPE and materials contaminated with Ivabradine impurity 9 must be treated as hazardous waste.

  • Segregation: Contaminated materials should be placed in clearly labeled, sealed containers.[11]

  • Disposal: Disposal must be conducted in accordance with all local, regional, and national hazardous waste regulations.[5][9] This may involve incineration in a licensed facility.[8][9] Do not dispose of with household garbage or allow it to enter the sewage system.[4]

Summary of Recommendations

PPE ComponentSpecificationRationale
Respiratory NIOSH-approved N95/FFP2 or full-face respiratorTo prevent inhalation of dust and aerosols.[2][6][7]
Eye/Face Tightly fitting safety goggles with side shields; face shieldTo protect eyes from splashes and airborne particles.[8][9][10]
Hand Double-gloved, powder-free nitrile glovesTo prevent skin contact and cross-contamination.[7][11]
Body Disposable, low-permeability gown or coverallTo protect skin and clothing from contamination.[10][11][12]
Footwear Disposable shoe coversTo prevent the spread of contamination.[10]

Conclusion

The safe handling of Ivabradine impurity 9 requires a proactive and conservative approach to personal protection. By adhering to the guidelines outlined in this document, researchers and scientists can significantly mitigate the risks associated with handling this potent pharmaceutical compound. Always consult the specific Safety Data Sheet for any chemical before handling and ensure that all laboratory personnel are trained on these procedures.

References

  • Cayman Chemical. (2024, November 8). Ivabradine (hydrochloride)
  • ChemicalBook.
  • Amgen Inc. (2026, March 17).
  • Ann Arbor, MI. (2014, December 18). Ivabradine (hydrochloride)
  • Fisher Scientific. (2013, May 8).
  • ChemicalBook.
  • Cleanchem Laboratories.
  • Clearview Medical Australia. (2026, March 12). PPE Standards for Pharmaceutical Manufacturing.
  • Ansell. Clean and Sterile PPE for Life Sciences.
  • DuPont UK. PPE Solutions for Pharmaceutical Industry.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Veeprho. Ivabradine Impurity 9 | CAS 2458312-06-4.
  • Occupational Safety and Health Administration. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • Daicel Pharma Standards. Ivabradine Impurities Manufacturers & Suppliers.
  • NextSDS.
  • Chemicea Pharmaceuticals. Ivabradine Impurity 9 | CAS No- 869856-10-0 | NA.
  • U. S. Pharmacopeia. (2025, June 13). SAFETY DATA SHEET - Ivabradine Amine Hydrochloride.
  • Veeprho.
  • Health Products Regulatory Authority. (2024, April 24). IPAR - Ivabradine Sandoz.
  • AKJournals. (2021, February 23).
  • European Medicines Agency. (2016, September 15). Ivabradine JensonR.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ivabradine impurity 9
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ivabradine impurity 9
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